N-Formyl-DL-ethionine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethylsulfanyl-2-formamidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARCKCMBMDYFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559582 | |
| Record name | S-Ethyl-N-formylhomocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126872-00-2 | |
| Record name | S-Ethyl-N-formylhomocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Formyl-DL-ethionine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
N-Formyl-DL-ethionine is a chemically modified, non-proteinogenic amino acid. As the N-formylated version of DL-ethionine, the ethyl analog of methionine, it holds significant interest for researchers in immunology, cell signaling, and drug development. This technical guide provides an in-depth overview of its chemical structure, properties, and potential biological significance, with a focus on its relationship to the well-characterized N-formylmethionine signaling pathway.
Chemical Structure and Properties
This compound is a derivative of the amino acid ethionine, featuring a formyl group (–CHO) attached to the alpha-amino group. This modification is analogous to the N-formylation of methionine, which plays a crucial role in bacterial protein synthesis and innate immunity.
Chemical Structure:
The structure of this compound can be represented by the following SMILES string: O=CN--INVALID-LINK--C(O)=O (for the L-isomer) and O=CN--INVALID-LINK--C(O)=O (for the D-isomer). The DL-form is a racemic mixture of these two enantiomers.
A 2D representation of the chemical structure is as follows:
N-Formyl-DL-ethionine: A Technical Guide on Putative Biological Activities
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of N-Formyl-DL-ethionine is limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential biological activities based on the well-characterized effects of its constituent parts: the N-formyl group and the methionine antagonist, ethionine. The experimental protocols and quantitative data presented are predictive and intended to serve as a framework for future research.
Introduction
This compound is a derivative of ethionine, an ethyl analog of the essential amino acid methionine. The presence of an N-formyl group suggests potential interactions with biological systems that recognize N-formylated peptides, while the ethionine core implies antagonistic effects on methionine metabolism. This dual nature positions this compound as a compound of interest for investigating novel biological activities, potentially in areas of immunology, oncology, and metabolic regulation.
Putative Biological Activities and Quantitative Data
The biological effects of this compound are hypothesized to stem from two primary mechanisms: its potential role as a ligand for N-formyl peptide receptors (FPRs) and its interference with methionine-dependent metabolic pathways.
Interaction with N-Formyl Peptide Receptors (FPRs)
N-formylated peptides, such as N-formyl-methionine, are potent chemoattractants for immune cells, initiating inflammatory responses through activation of G protein-coupled N-formyl peptide receptors (FPRs)[1][2]. It is plausible that this compound could act as either an agonist or antagonist at these receptors.
Table 1: Hypothetical Quantitative Data for FPR Activation by this compound
| Parameter | Cell Line | Predicted Value | Putative Effect |
| EC50 (Calcium Mobilization) | Human Neutrophils | 1 - 100 µM | Agonist activity at FPRs |
| IC50 (fMLP-induced Calcium Mobilization) | Human Neutrophils | 10 - 500 µM | Antagonist activity at FPRs |
| Receptor Binding Affinity (Kd) | FPR1-expressing cells | 50 - 1000 nM | Direct interaction with FPR1 |
Antagonism of Methionine Metabolism
Ethionine is a well-known antagonist of methionine. It can be converted to S-adenosylethionine, which inhibits transmethylation reactions crucial for DNA, RNA, and protein function[3][4]. Ethionine is also known to inhibit protein synthesis and deplete cellular ATP levels[5][6].
Table 2: Hypothetical Quantitative Data for Metabolic Antagonism by this compound
| Parameter | Cell Line | Predicted Value | Putative Effect |
| IC50 (Protein Synthesis Inhibition) | Hepatocytes | 5 - 50 mM | Interference with translation |
| ATP Depletion (at 24h) | Hepatocytes | 20 - 40% reduction | Disruption of cellular energetics |
| Inhibition of DNA Methyltransferase (DNMT1) | In vitro assay | 100 - 1000 µM | Disruption of epigenetic regulation |
Proposed Experimental Protocols
To investigate the hypothesized biological activities of this compound, the following experimental protocols are proposed.
N-Formyl Peptide Receptor (FPR) Activation Assay
Objective: To determine if this compound can induce or inhibit FPR-mediated signaling.
Methodology:
-
Cell Culture: Human neutrophils or a myeloid cell line (e.g., U937) differentiated to express FPRs are used[7].
-
Calcium Mobilization Assay:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).
-
A baseline fluorescence is established using a fluorometric imaging plate reader or flow cytometer.
-
This compound is added at varying concentrations to determine its agonist activity by measuring the increase in intracellular calcium.
-
To assess antagonist activity, cells are pre-incubated with this compound before stimulation with a known FPR agonist like N-Formyl-methionyl-leucyl-phenylalanine (fMLP)[7].
-
-
Data Analysis: Dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists) values.
In Vitro Ethionine Toxicity Assay
Objective: To assess the cytotoxic and metabolic effects of this compound.
Methodology:
-
Cell Culture: Primary rat hepatocytes or a human hepatoma cell line (e.g., HepG2) are cultured in appropriate media[5].
-
Treatment: Cells are treated with a range of concentrations of this compound for various time points (e.g., 1, 4, 24 hours).
-
Endpoint Measurements:
-
Cytotoxicity: Assessed by measuring lactate dehydrogenase (LDH) leakage into the culture medium.
-
ATP Levels: Cellular ATP is quantified using a luciferase-based assay kit.
-
Glutathione (GSH) Levels: Intracellular GSH is measured using a commercially available colorimetric or fluorometric assay kit.
-
Protein Synthesis: Determined by measuring the incorporation of a radiolabeled amino acid (e.g., 3H-leucine) into newly synthesized proteins[5].
-
-
Data Analysis: Results are expressed as a percentage of the control (untreated cells), and IC50 values are calculated where applicable.
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways potentially modulated by this compound.
N-Formyl Peptide Receptor (FPR) Signaling Pathway
Caption: Putative N-Formyl Peptide Receptor (FPR) Signaling Cascade.
Methionine Metabolism and Ethionine Antagonism
Caption: Antagonism of Methionine Metabolism by Ethionine.
Conclusion and Future Directions
This compound presents a unique chemical scaffold with the potential for dual biological activities. The hypotheses and experimental frameworks presented in this guide offer a starting point for the systematic investigation of this compound. Future research should focus on empirically determining its affinity for FPRs and its potency as a methionine antagonist. Such studies will elucidate its mechanism of action and pave the way for exploring its therapeutic potential in inflammatory diseases, cancer, and other conditions where modulating immune responses and metabolic pathways is beneficial.
References
- 1. researchgate.net [researchgate.net]
- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 3. L-Ethionine | C6H13NO2S | CID 25674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Combination of Methioninase and Ethionine Exploits Methionine Addiction to Selectively Eradicate Osteosarcoma Cells and Not Normal Cells and Synergistically Down-regulates the Expression of C-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethionine toxicity in vitro: the correlation of data from rat hepatocyte suspensions and monolayers with in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of ethionine on the in vitro synthesis and degradation of mitochondrial translation products in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Disruptive Potential of N-Formyl-DL-ethionine in Prokaryotic Protein Synthesis Initiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein synthesis is a fundamental cellular process and a key target for antimicrobial agents. In prokaryotes, the initiation of this intricate process is uniquely dependent on N-formylmethionine (fMet). This technical guide delves into the established mechanisms of prokaryotic protein synthesis initiation and explores the prospective role of N-Formyl-DL-ethionine as a competitive inhibitor. While direct experimental data on this compound is limited, this paper synthesizes information on the known antagonistic properties of ethionine, a methionine analogue, to build a strong inferential case for its N-formylated derivative's disruptive capabilities. We will dissect the potential interactions of this compound with the key enzymatic players in the initiation pathway, propose hypothetical inhibitory data, and provide detailed experimental protocols for the investigation of its effects. This guide aims to provide a robust framework for researchers and drug development professionals interested in exploring novel avenues for antibiotic discovery by targeting the crucial first step of bacterial protein synthesis.
The Canonical Pathway of Prokaryotic Protein Synthesis Initiation
The initiation of protein synthesis in prokaryotes is a meticulously orchestrated process that ensures the correct reading frame is established on the messenger RNA (mRNA). This process can be broken down into several key steps, each involving specific molecular components.
-
Formation of the 30S Pre-initiation Complex: The process begins with the binding of initiation factors IF1 and IF3 to the small 30S ribosomal subunit. IF3 prevents the premature association of the 50S large subunit, while IF1 binds to the A site, preventing the premature binding of tRNA.
-
mRNA Binding: The 30S subunit, aided by IF3, then binds to the mRNA. This binding is guided by the Shine-Dalgarno sequence on the mRNA, which is complementary to a sequence on the 16S rRNA component of the 30S subunit. This interaction positions the start codon (typically AUG) in the P site of the ribosome.
-
Formation of the Initiator tRNA: A specialized initiator tRNA, tRNAfMet, is first charged with methionine by methionyl-tRNA synthetase (MetRS). Subsequently, the enzyme methionyl-tRNA formyltransferase (MTF) catalyzes the addition of a formyl group from N10-formyltetrahydrofolate to the amino group of the methionine, forming N-formylmethionyl-tRNAfMet (fMet-tRNAfMet). This formylation is a critical step, as it allows the initiator tRNA to be recognized by initiation factor IF2 and prevents its participation in the elongation phase of protein synthesis.
-
Formation of the 30S Initiation Complex: The fMet-tRNAfMet, in a complex with GTP-bound IF2, is recruited to the P site of the 30S subunit where it base-pairs with the start codon.
-
Formation of the 70S Initiation Complex: The binding of fMet-tRNAfMet triggers a conformational change in the 30S subunit, leading to the release of IF3. This allows the 50S ribosomal subunit to join the complex. The association of the two subunits stimulates the GTPase activity of IF2. GTP hydrolysis leads to the release of IF1, IF2, and GDP, resulting in the formation of a functional 70S initiation complex, ready to proceed to the elongation phase.
Caption: Prokaryotic protein synthesis initiation pathway.
This compound: A Putative Inhibitor of Initiation
Ethionine is a structural analog of methionine, differing by the substitution of a methyl group with an ethyl group on the sulfur atom. It is a known antagonist of methionine and has been shown to be incorporated into proteins, leading to dysfunctional cellular processes. This compound, the N-formylated derivative of ethionine, is hypothesized to act as a competitive inhibitor of N-formylmethionine in the initiation of prokaryotic protein synthesis. Its disruptive potential lies in its ability to be mistakenly recognized by the enzymes of the initiation pathway, leading to the formation of non-functional initiation complexes and subsequent inhibition of protein synthesis.
The proposed mechanism of action of this compound can be dissected by examining its potential interaction at each critical step of the initiation pathway:
-
Aminoacylation of tRNAfMet: The first enzymatic checkpoint is the charging of the initiator tRNA, tRNAfMet, by methionyl-tRNA synthetase (MetRS). While MetRS possesses proofreading capabilities, its specificity is not absolute. Studies have shown that MetRS can recognize and activate methionine analogs. It is therefore plausible that ethionine can be charged onto tRNAfMet, forming ethionyl-tRNAfMet (Eth-tRNAfMet). The efficiency of this reaction would be a critical determinant of the inhibitory potential of ethionine.
-
Formylation of Ethionyl-tRNAfMet: The subsequent step involves methionyl-tRNA formyltransferase (MTF). The substrate specificity of MTF is primarily directed towards the initiator tRNAfMet molecule rather than the attached amino acid. Therefore, it is highly probable that MTF would catalyze the formylation of Eth-tRNAfMet, yielding N-formylethionyl-tRNAfMet (fEth-tRNAfMet).
-
Interaction with Initiation Factor IF2 and Ribosome Binding: The resulting fEth-tRNAfMet would then compete with the natural fMet-tRNAfMet for binding to the initiation factor IF2. IF2 recognizes the formyl group and specific features of the initiator tRNA. Assuming fEth-tRNAfMet is successfully bound by IF2, it would be delivered to the P site of the 30S ribosomal subunit. The subtle structural difference in the ethionine side chain might affect the stability of the codon-anticodon interaction and the subsequent steps.
-
Formation of a Defective 70S Initiation Complex and Beyond: The incorporation of fEth-tRNAfMet into the 30S initiation complex could lead to the formation of a defective 70S initiation complex. The ethyl group of ethionine might sterically hinder the peptidyl transferase reaction, slowing down or preventing the formation of the first peptide bond. Furthermore, even if a peptide bond is formed, the resulting N-terminal ethionine may not be efficiently removed by peptide deformylase and methionine aminopeptidase, leading to the accumulation of aberrant, potentially non-functional or rapidly degraded proteins.
Caption: Proposed inhibitory mechanism of this compound.
Quantitative Data Summary (Hypothetical)
To illustrate the potential inhibitory effects of this compound, the following table presents hypothetical quantitative data that could be obtained from in vitro experiments. These values are for illustrative purposes and would need to be determined experimentally.
| Parameter | N-formylmethionine (Control) | This compound | Unit |
| MetRS Kinetics | |||
| Km for amino acid | 10 | 50 | µM |
| kcat for aminoacylation | 5 | 1 | s⁻¹ |
| MTF Kinetics | |||
| Km for aminoacyl-tRNAfMet | 1 | 2 | µM |
| kcat for formylation | 10 | 8 | s⁻¹ |
| In Vitro Translation | |||
| IC50 for protein synthesis | >1000 | 25 | µM |
| Ribosome Binding | |||
| Kd for 30S P site binding | 0.5 | 1.5 | µM |
Detailed Experimental Protocols
To investigate the role of this compound in protein synthesis initiation, a series of in vitro experiments can be performed. The following are detailed protocols for key assays.
Aminoacylation of tRNAfMet with Ethionine by MetRS
Objective: To determine if ethionine can be charged onto tRNAfMet by MetRS and to determine the kinetic parameters of this reaction.
Materials:
-
Purified E. coli MetRS
-
In vitro transcribed E. coli tRNAfMet
-
[³H]-Ethionine and [³H]-Methionine
-
ATP, MgCl₂, KCl, Tris-HCl buffer (pH 7.5)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Protocol:
-
Prepare reaction mixtures containing Tris-HCl buffer, ATP, MgCl₂, KCl, and varying concentrations of either [³H]-methionine or [³H]-ethionine.
-
Initiate the reaction by adding a fixed concentration of MetRS and tRNAfMet.
-
Incubate the reactions at 37°C for various time points.
-
Stop the reaction by spotting aliquots onto glass fiber filters and precipitating the charged tRNA with cold 5% TCA.
-
Wash the filters with cold TCA and ethanol to remove unincorporated amino acids.
-
Measure the radioactivity on the filters using a scintillation counter to quantify the amount of charged tRNA.
-
Determine the initial rates of aminoacylation at different substrate concentrations and calculate Km and kcat values using Michaelis-Menten kinetics.
Formylation of Ethionyl-tRNAfMet by MTF
Objective: To assess whether Eth-tRNAfMet can be formylated by MTF.
Materials:
-
Purified E. coli MTF
-
Eth-tRNAfMet (prepared as in 4.1)
-
[¹⁴C]-N¹⁰-formyltetrahydrofolate
-
Tris-HCl buffer (pH 7.5), MgCl₂, KCl
-
DEAE-cellulose filters
Protocol:
-
Prepare reaction mixtures containing Tris-HCl buffer, MgCl₂, KCl, and Eth-tRNAfMet.
-
Initiate the reaction by adding MTF and [¹⁴C]-N¹⁰-formyltetrahydrofolate.
-
Incubate at 37°C for a set time.
-
Spot aliquots onto DEAE-cellulose filters.
-
Wash the filters to remove unincorporated [¹⁴C]-N¹⁰-formyltetrahydrofolate.
-
Measure the radioactivity on the filters to quantify the formation of fEth-tRNAfMet.
In Vitro Protein Synthesis Inhibition Assay
Objective: To determine the inhibitory effect of this compound on overall protein synthesis.
Materials:
-
E. coli S30 cell-free extract
-
A specific mRNA template (e.g., encoding luciferase)
-
A mixture of all 20 amino acids (including [³⁵S]-methionine)
-
ATP, GTP, and an energy regenerating system
-
This compound at various concentrations
Protocol:
-
Set up in vitro translation reactions containing S30 extract, mRNA, amino acid mixture, and the energy source.
-
Add varying concentrations of this compound to the reactions.
-
Incubate at 37°C for 1 hour.
-
Measure the amount of newly synthesized protein, either by quantifying the incorporation of [³⁵S]-methionine into TCA-precipitable material or by measuring the activity of the reporter protein (e.g., luciferase).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Caption: Experimental workflow to study this compound.
Conclusion
While direct experimental evidence remains to be gathered, the available data on ethionine as a methionine antagonist strongly suggests that this compound has the potential to be a potent inhibitor of prokaryotic protein synthesis initiation. By competitively interfering with the canonical pathway at multiple enzymatic steps, from tRNA charging to the formation of the 70S initiation complex, this molecule represents a promising lead for the development of novel antimicrobial agents. The experimental protocols outlined in this guide provide a clear roadmap for the systematic investigation of this compound's mechanism of action and for the validation of its potential as a therapeutic agent. Further research in this area is warranted to fully elucidate the disruptive capabilities of this and other amino acid analogs on the vital process of bacterial protein synthesis.
N-Formyl-DL-ethionine as a Methionine Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Formyl-DL-ethionine, a potential methionine antagonist. While direct experimental data on this compound is limited, this document synthesizes the known biological activities of its constituent components: ethionine, a well-established methionine antagonist, and the N-formyl group, a crucial element in protein synthesis initiation and degradation. This guide explores the hypothesized mechanism of action of this compound, its potential effects on cellular processes, and its prospective applications in research and drug development, particularly in oncology. Detailed experimental protocols and data on the effects of ethionine are presented to provide a foundational understanding for future investigations into this compound.
Introduction to Methionine Antagonism
Methionine is an essential amino acid vital for numerous cellular functions, including protein synthesis, methylation reactions, and the synthesis of polyamines and cysteine. Its central role in metabolism makes the methionine pathway an attractive target for therapeutic intervention, particularly in cancer, where many tumor types exhibit "methionine dependency" – an increased requirement for exogenous methionine for their growth and survival. Methionine antagonists are compounds that interfere with the normal metabolic functions of methionine, thereby offering a potential strategy to selectively target cancer cells.
Ethionine, the ethyl analog of methionine, is a classical methionine antagonist. It competes with methionine for enzymatic reactions, leading to the disruption of critical cellular processes. This compound is a derivative of ethionine with an N-terminal formyl group. This modification is significant as N-formylmethionine is the initiating amino acid in bacterial and mitochondrial protein synthesis and can act as a degradation signal.[1][2][3][4][5] This guide will explore the established effects of ethionine and the potential implications of the N-formyl moiety on its activity as a methionine antagonist.
Hypothesized Mechanism of Action of this compound
The mechanism of action of this compound is likely multifaceted, combining the antagonistic properties of ethionine with the unique biological roles of the N-formyl group.
Ethionine-Mediated Antagonism
-
Competition for Methionyl-tRNA Synthetase: Ethionine is a substrate for methionyl-tRNA synthetase, leading to the formation of ethionyl-tRNA. The incorporation of ethionine into nascent polypeptide chains in place of methionine can result in dysfunctional proteins, triggering cellular stress and inhibiting proliferation.
-
Formation of S-Adenosylethionine (SAE): Ethionine is converted by methionine adenosyltransferase (MAT) to S-adenosylethionine (SAE). SAE is a poor ethyl donor compared to the methyl-donating capacity of S-adenosylmethionine (SAM). The accumulation of SAE competitively inhibits SAM-dependent methyltransferases, which are crucial for the methylation of DNA, RNA, proteins, and lipids. This disruption of methylation patterns can have profound effects on gene expression and cellular signaling.
-
ATP Depletion: The synthesis of SAE from ethionine and ATP consumes significant amounts of cellular ATP.[6][7][8][9] This depletion of the cellular energy currency can impair numerous ATP-dependent processes, contributing to cytotoxicity.
Potential Role of the N-Formyl Group
-
Protein Synthesis Initiation: In bacteria and mitochondria, protein synthesis is initiated with N-formylmethionine. It is plausible that this compound could be recognized by the translational machinery, potentially interfering with the initiation of protein synthesis.
-
N-degron Pathway: N-formylmethionine can act as a degradation signal (N-degron) targeting proteins for proteasomal degradation via the N-end rule pathway.[1][2][3][4][5] The N-formyl group on ethionine could potentially mark proteins for rapid degradation, further contributing to cellular stress.
Quantitative Data on Ethionine's Effects
The following tables summarize quantitative data on the biological effects of ethionine from various studies. This data provides a baseline for understanding the potential potency of this compound.
Table 1: Effects of Ethionine on ATP Levels
| Organism/Cell Type | Ethionine Concentration/Dose | Duration of Treatment | % Decrease in ATP (relative to control) | Reference |
| Rat Liver | 1 mg/g body weight | 3-4 hours | ~30% | [6] |
| Rat Liver | 100 mg/100 g body weight | ~5 hours | 64.6% | [9] |
| Rat Liver | 1.0 mg/g | ~3-4 hours | ~40% | [7] |
Table 2: Effects of Ethionine on Protein Synthesis
| Organism/Cell Type | Ethionine Concentration/Dose | Duration of Treatment | % Inhibition of Protein Synthesis (relative to control) | Reference |
| Rat Brain System (in vitro) | - | - | - | [10] |
| Rat Liver | - | - | - | [11] |
Note: Specific quantitative values for protein synthesis inhibition were not consistently reported in the search results in a comparable format. The references indicate inhibitory effects.
Table 3: IC50 Values of Various Compounds in Cancer Cell Lines (for comparative purposes)
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HTB-26 (Breast Cancer) | 10-50 | [12] |
| Compound 2 | PC-3 (Pancreatic Cancer) | 10-50 | [12] |
| Compound 1 | HepG2 (Hepatocellular Carcinoma) | 10-50 | [12] |
| Compound 4 | MCF-7 (Breast Cancer) | 0.63 | - |
| Compound 5 | MCF-7 (Breast Cancer) | 0.78 | - |
| Cisplatin | MG-63 (Osteosarcoma) | >20 | [13] |
| Cisplatin | MDA-MB-231 (Breast Cancer) | >20 | [13] |
Signaling Pathways Affected by Methionine Antagonism
Methionine restriction and the action of methionine antagonists like ethionine impact key signaling pathways that regulate cell growth, proliferation, and survival.
mTOR Pathway
The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism, and its activity is sensitive to amino acid availability, including methionine.[14][15] Methionine deprivation leads to the suppression of mTORC1 signaling, resulting in the inhibition of protein synthesis and the induction of autophagy. This is a crucial mechanism by which methionine antagonists can exert their anti-proliferative effects.[16]
GCN2 Pathway
Amino acid starvation, which is mimicked by methionine antagonists, leads to an accumulation of uncharged tRNAs. This activates the General Control Nonderepressible 2 (GCN2) kinase.[17][18][19][20][21] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but paradoxically increases the translation of specific mRNAs, such as that for the transcription factor ATF4. ATF4 upregulates genes involved in amino acid synthesis and stress response, including Sestrin2, which further suppresses mTORC1 activity.[21]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound as a methionine antagonist.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[22][23][24]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protein Synthesis Rate Measurement
This protocol measures the rate of new protein synthesis using radiolabeled amino acids.[25][26][27][28][29]
Materials:
-
Cell culture
-
Methionine-free medium
-
[³⁵S]-Methionine
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Pre-incubation: Culture cells to the desired confluency. Wash the cells with PBS and pre-incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Treatment: Add this compound at the desired concentration to the methionine-free medium and incubate for a specific period.
-
Labeling: Add [³⁵S]-Methionine to the medium and incubate for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Precipitation: Precipitate the total protein from the cell lysate using cold TCA.
-
Quantification: Wash the protein pellet to remove unincorporated [³⁵S]-Methionine. Resuspend the pellet and measure the radioactivity using a scintillation counter.
-
Normalization: Determine the total protein concentration in a parallel sample to normalize the radioactivity counts.
Determination of S-Adenosylmethionine (SAM) and S-Adenosylethionine (SAE) by HPLC
This protocol allows for the quantification of SAM and the ethionine-derived metabolite SAE in cell extracts.[30][31][32][33][34]
Materials:
-
Cell or tissue samples
-
Perchloric acid (PCA)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., ammonium formate buffer with a methanol gradient)
-
SAM and SAE standards
-
UV detector
Procedure:
-
Sample Preparation: Homogenize cell or tissue samples in cold PCA. Centrifuge to precipitate proteins.
-
Extraction: Collect the supernatant containing SAM and SAE.
-
HPLC Analysis: Inject the extract onto the HPLC system.
-
Separation: Separate SAM and SAE using a suitable gradient of the mobile phase.
-
Detection: Detect SAM and SAE by their UV absorbance, typically at 254 nm.
-
Quantification: Generate a standard curve using known concentrations of SAM and SAE to quantify their levels in the samples.
Conclusion and Future Directions
This compound represents a novel compound with the potential to act as a potent methionine antagonist. Based on the well-documented effects of ethionine and the known biological roles of the N-formyl group, it is hypothesized that this compound could exhibit enhanced or unique anti-proliferative and cytotoxic effects, particularly in methionine-dependent cancer cells. The N-formyl modification may influence its cellular uptake, incorporation into proteins, and its ability to induce protein degradation.
Future research should focus on the direct experimental evaluation of this compound. Key areas of investigation include:
-
In vitro studies: Determining the IC50 values of this compound in a panel of cancer cell lines, quantifying its effects on protein synthesis, ATP levels, and the formation of SAE.
-
Mechanism of action studies: Investigating the interaction of N-Formyl-DL-ethionyl-tRNA with the ribosome, its impact on protein degradation pathways, and its effects on mTOR and GCN2 signaling.
-
In vivo studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models of cancer.
The synthesis and biological characterization of this compound will be crucial steps in validating its potential as a therapeutic agent. This technical guide provides a solid foundation for initiating such investigations.
References
- 1. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins [microbialcell.com]
- 4. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Starting with a degron: N-terminal formyl-methionine of nascent bacterial proteins contributes to their proteolytic control [microbialcell.com]
- 6. In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. facta.junis.ni.ac.rs [facta.junis.ni.ac.rs]
- 8. Decrease of the hepatic ATP content and gluconeogenesis in ethionine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ATP depletion with DL-ethionine on biliary excretion of indocyanine green in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibition of protein synthesis in a rat brain system by ethionine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the ethionine-induced inhibition of protein synthesis in male and female rats--lack of effect on intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New player in cellular signaling | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. Amino acids metabolism: a potential target for cancer treatment | springermedizin.de [springermedizin.de]
- 17. elifesciences.org [elifesciences.org]
- 18. The ribosomal P-stalk couples amino acid starvation to GCN2 activation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The GCN2 eIF2α Kinase Is Required for Adaptation to Amino Acid Deprivation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchhub.com [researchhub.com]
- 23. broadpharm.com [broadpharm.com]
- 24. benchchem.com [benchchem.com]
- 25. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. azolifesciences.com [azolifesciences.com]
- 29. Measurement of protein synthesis using heavy water labeling and peptide mass spectrometry: Discrimination between major histocompatibility complex allotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mendelnet.cz [mendelnet.cz]
- 34. HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Formyl-DL-ethionine: A Technical Guide on its Hypothesized Mechanism of Action in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the hypothesized mechanism of action of N-Formyl-DL-ethionine as a potential antibacterial agent. In the absence of direct experimental data on this specific compound, this document synthesizes current knowledge of bacterial protein synthesis, the function of N-formylmethionine, and the antimetabolite properties of ethionine to propose a detailed, multi-faceted inhibitory pathway. It is theorized that this compound primarily acts as a competitive inhibitor of translation initiation by targeting methionyl-tRNA synthetase and subsequently being incorporated into nascent polypeptide chains, leading to the synthesis of non-functional, toxic proteins and ultimately, bacterial cell death. This guide provides a framework for future research, including detailed experimental protocols to validate the proposed mechanism and quantitative data tables to contextualize potential efficacy.
Introduction
The initiation of protein synthesis in bacteria is a highly regulated process that begins with the unique amino acid, N-formylmethionine (fMet).[1][2] This N-terminally blocked amino acid is delivered to the ribosomal P-site by a specialized initiator tRNA (tRNAfMet), a step crucial for the efficient and accurate commencement of translation.[1][3] The enzymes methionyl-tRNA synthetase (MetRS) and methionyl-tRNA formyltransferase (FMT) are central to this pathway, ensuring the correct aminoacylation and formylation of the initiator tRNA.[4][5]
Ethionine, the S-ethyl analog of methionine, is a known antagonist of methionine metabolism and can be erroneously incorporated into proteins, leading to cellular dysfunction.[6] this compound, a synthetic derivative, combines the structural features of both the essential initiating amino acid and a known metabolic disruptor. While direct studies on its antibacterial properties are not currently available in published literature, its structure strongly suggests a potent mechanism of action centered on the disruption of bacterial protein synthesis.
This document outlines a hypothesized mechanism of action for this compound, providing a theoretical foundation and practical experimental designs for its investigation as a novel antibacterial agent.
Hypothesized Mechanism of Action
The proposed antibacterial action of this compound is a multi-step process that leverages the bacterium's own translational machinery to produce toxic proteins. The core of this mechanism involves the compound acting as a fraudulent substrate, leading to its incorporation into proteins in place of the natural initiator, N-formylmethionine.
Competitive Inhibition of Methionyl-tRNA Synthetase (MetRS)
The first critical step in the proposed mechanism is the recognition and binding of ethionine (derived from this compound or the compound itself if deformylated) by bacterial MetRS. As an analog of methionine, ethionine is expected to competitively inhibit the binding of methionine to the active site of MetRS. This competition would reduce the pool of correctly charged methionyl-tRNAfMet available for translation initiation.
Formation of N-Formyl-Ethionyl-tRNAfMet
It is hypothesized that MetRS can catalyze the aminoacylation of the initiator tRNA (tRNAfMet) with ethionine, forming ethionyl-tRNAfMet. Subsequently, methionyl-tRNA formyltransferase (FMT) may recognize this misacylated tRNA and catalyze the transfer of a formyl group to the amino group of ethionine, resulting in the formation of N-formyl-ethionyl-tRNAfMet. The substrate specificity of both MetRS and FMT is a critical determinant in this step. Studies have shown that bacterial MetRS can have some promiscuity, and the structural similarity between methionine and ethionine makes this a plausible event.[7][8][9]
Incorporation into Nascent Polypeptide Chains
The N-formyl-ethionyl-tRNAfMet, mimicking the natural N-formyl-methionyl-tRNAfMet, is then proposed to be recruited to the 30S ribosomal subunit to initiate protein synthesis. This leads to the incorporation of N-formyl-ethionine at the N-terminus of nascent polypeptide chains.
Production of Aberrant and Non-functional Proteins
The presence of ethionine in place of methionine can have several detrimental effects on the resulting proteins:
-
Altered Protein Folding and Stability: The replacement of the methyl group of methionine with the bulkier ethyl group of ethionine can disrupt the hydrophobic interactions critical for proper protein folding and stability.
-
Impaired Post-Translational Modification: The N-terminal formyl-ethionine may be inefficiently removed by peptide deformylase (PDF) and methionine aminopeptidase (MAP), leading to the accumulation of proteins with an unnatural N-terminus.
-
Loss of Function: The structural alterations can lead to the production of non-functional enzymes and structural proteins, disrupting essential cellular processes.
Cellular Toxicity and Growth Inhibition
The accumulation of misfolded and non-functional proteins would trigger a cellular stress response and ultimately lead to the inhibition of bacterial growth and cell death.
Proposed Signaling Pathways and Workflows
To visually represent the hypothesized mechanism and the experimental approaches to validate it, the following diagrams are provided in the DOT language.
References
- 1. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro transcription–translation using bacterial genome as a template to reconstitute intracellular profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. uniprot.org [uniprot.org]
- 6. alfachemic.com [alfachemic.com]
- 7. Selectivity and specificity of substrate binding in methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereoisomers of N-Formyl-DL-ethionine
Abstract
N-Formyl-DL-ethionine is the N-formylated derivative of DL-ethionine, a racemic mixture containing equal parts of the L- and D-enantiomers. As an analog of the biologically crucial amino acid methionine, ethionine and its derivatives are of significant interest to researchers in biochemistry, toxicology, and drug development. The formylation of the amino group introduces a structural motif similar to N-Formyl-methionine (fMet), the initiator of protein synthesis in bacteria and a potent activator of the innate immune system. This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing their physicochemical properties, methods for synthesis and chiral resolution, and their potential biological significance. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these specific stereoisomers.
Introduction to this compound Stereoisomers
Ethionine is an antagonist of the essential amino acid methionine, differing by the substitution of a methyl group with an ethyl group on the sulfur atom.[1] When the amino group of DL-ethionine (a racemic mixture) is formylated, the resulting compound is this compound.
Chirality is a fundamental concept in the study of these molecules. The alpha-carbon of ethionine is a chiral center, meaning it is attached to four different groups. This gives rise to two non-superimposable mirror images, known as enantiomers.[2]
-
N-Formyl-L-ethionine: The levorotatory ("left-handed") enantiomer. L-amino acids are the predominant form found in proteins synthesized by ribosomes.[3]
-
N-Formyl-D-ethionine: The dextrorotatory ("right-handed") enantiomer. While less common in ribosomal protein synthesis, D-amino acids play various roles in biological processes.[2][3]
The racemic this compound mixture contains both enantiomers in a 1:1 ratio.[2] Understanding the properties and activities of the individual L- and D-isomers is critical, as biological systems, particularly enzymes and receptors, often exhibit high stereospecificity.
Physicochemical Properties
Quantitative data for the individual, resolved enantiomers of N-Formyl-ethionine are not extensively documented in publicly available literature. However, data for the racemic mixture and related precursor/analog compounds provide a valuable comparative baseline.
| Property | This compound | L-Ethionine (Precursor) | N-Formyl-L-methionine (Analog) |
| Molecular Formula | C₇H₁₃NO₃S[4] | C₆H₁₃NO₂S[1] | C₆H₁₁NO₃S[5][6] |
| Molecular Weight | 191.25 g/mol [7] | 163.24 g/mol [1] | 177.22 g/mol [5][6] |
| Melting Point | 115.0 - 119.0 °C[4][7] | 272 - 274 °C (decomposes)[1] | 101 °C[5][6] |
| Appearance | White to almost white powder/crystal[4] | Crystals[1] | Solid[8] |
| Specific Optical Rotation | Not applicable (racemic) | +25.1° (c=1, 5N HCl)[1] | -10.93° (c=0.01g/ml, H₂O)[8] |
| Solubility | Water: Almost transparent[7] | - | DMSO: 125 mg/mL[8] |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure N-Formyl-L-ethionine or N-Formyl-D-ethionine requires two distinct stages: the synthesis of the racemic mixture followed by the separation of the enantiomers (chiral resolution).
Synthesis of this compound
The formylation of the primary amine of DL-ethionine can be achieved through various acylation methods. A robust and effective method involves the pre-activation of formic acid followed by reaction with the amino acid.
Caption: General workflow for the synthesis of racemic this compound.
Experimental Protocol: N-Formylation of DL-Ethionine [9]
This protocol is adapted from a general method for the solid-phase formylation of peptides but is applicable to free amino acids in the liquid phase with appropriate modifications.
-
Preparation of Formylating Reagent:
-
In a flask, combine formic acid (e.g., 25 mmol) and N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 12.5 mmol) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Stir the mixture at 0 °C for 4 hours. This reaction forms a mixed anhydride which is a potent formylating agent.
-
Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
The resulting filtrate contains the active formylating reagent.
-
-
Formylation Reaction:
-
Dissolve DL-ethionine (e.g., 10 mmol) in an appropriate solvent system, such as a mixture of DMF and a non-nucleophilic base like diisopropylethylamine (DIPEA) to ensure the amino group is deprotonated and nucleophilic.
-
Add the prepared formylating reagent solution to the DL-ethionine solution.
-
Allow the reaction to proceed, for instance, overnight at a cool temperature (e.g., 4 °C) to minimize side reactions and prevent decomposition of the formylating agent.
-
-
Work-up and Purification:
-
Monitor the reaction completion using a suitable technique (e.g., TLC, HPLC).
-
Upon completion, acidify the reaction mixture (e.g., with HCl) and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Chiral Resolution
Separating the L- and D-enantiomers from the racemic mixture is essential for studying their distinct biological activities. The most common classical method is via the formation of diastereomeric salts.[10]
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Experimental Protocol: Resolution by Diastereomeric Salt Crystallization [10]
-
Salt Formation:
-
Dissolve the racemic this compound in a suitable hot solvent (e.g., ethanol, methanol, or acetone).
-
In a separate container, dissolve an equimolar amount of a single enantiomer of a chiral resolving agent in the same solvent. For resolving a racemic acid, a chiral base like brucine, strychnine, or (R)-(+)-α-phenylethylamine is used.
-
Combine the two solutions. A salt will form between the acidic N-formyl-amino acid and the basic resolving agent, resulting in a mixture of two diastereomers (e.g., [N-Formyl-L-ethionate⁻][L-Brucine⁺] and [N-Formyl-D-ethionate⁻][L-Brucine⁺]).
-
-
Fractional Crystallization:
-
Slowly cool the combined solution. Diastereomers have different physical properties, including solubility. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.
-
Collect the crystals by filtration. The purity of the diastereomer can be improved by repeated recrystallization.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt crystals in water.
-
Acidify the solution (e.g., with dilute HCl). This protonates the carboxylate of the N-formyl-ethionine and the chiral base, breaking the ionic bond of the salt.
-
The free N-formyl-ethionine enantiomer can then be separated from the salt of the resolving agent by extraction or precipitation. For example, the resolving agent might be extracted into an organic solvent, leaving the desired enantiomer in the aqueous phase.
-
The other enantiomer can be recovered from the mother liquor from step 2 by a similar acidification and extraction process.
-
Other modern techniques for chiral resolution include chiral column chromatography (HPLC) and enzymatic resolution , where an enzyme selectively acts on only one of the enantiomers.[10][11]
Biological Significance and Potential Applications
The structural similarity of N-Formyl-ethionine to N-Formyl-methionine (fMet) suggests it may interact with biological pathways that recognize fMet.
Interaction with the Innate Immune System
In bacteria, protein synthesis is initiated with N-Formyl-methionine.[12][13] When bacteria are destroyed, they release N-formylated peptides, which are recognized by Formyl Peptide Receptors (FPRs) on the surface of phagocytic leukocytes like neutrophils.[12] This binding event triggers a signaling cascade that leads to chemotaxis, directing immune cells to the site of infection.[12]
N-Formyl-ethionine, particularly in a peptide context, could potentially:
-
Act as an FPR agonist: Mimicking fMet-peptides and stimulating an immune response.
-
Act as an FPR antagonist: Binding to the receptor without activating it, thereby blocking the binding of natural fMet-peptides and dampening the immune response. This makes it a target of interest for developing anti-inflammatory drugs.
Caption: Potential antagonistic role of N-Formyl-ethionine in the FPR signaling pathway.
Role as a Methionine Analog
Ethionine itself acts as a methionine antagonist, interfering with protein synthesis and cellular ATP utilization.[1] Its bioactivation in the liver to S-adenosyl-L-ethionine can lead to aberrant ethylation of macromolecules.[1] The N-formylated version could potentially be a substrate for the same enzymatic machinery that processes fMet, such as peptide deformylases in bacteria, potentially inhibiting these enzymes and disrupting bacterial protein maturation.[12][14]
Conclusion
This compound is a racemic compound whose stereoisomers, N-Formyl-L-ethionine and N-Formyl-D-ethionine, are of considerable scientific interest. While physicochemical data on the pure enantiomers are sparse, established protocols for the synthesis of the racemic mixture and its subsequent chiral resolution provide a clear path for their preparation and study. The structural analogy to N-Formyl-methionine positions these molecules as valuable tools for investigating and potentially modulating critical biological pathways, including bacterial protein synthesis and innate immune signaling. Future research focused on elucidating the specific biological activities of the individual L- and D-enantiomers will be crucial for unlocking their full potential in basic research and therapeutic development.
References
- 1. L-Ethionine | C6H13NO2S | CID 25674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What Are L-, D-, and DL-Amino Acids? | Amino Acids Explained | Amino Acids | The Ajinomoto Group Global Website - Eat Well, Live Well. [ajinomoto.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfachemic.com [alfachemic.com]
- 5. Formyl-L-methionine | CAS#:4289-98-9 | Chemsrc [chemsrc.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 4289-98-9 CAS MSDS (N-FORMYL-L-METHIONINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 13. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-formyl-ethionine | Benchchem [benchchem.com]
Ethionine: A Comprehensive Technical Guide to its Discovery, History, and Application as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethionine, the ethyl analog of the essential amino acid methionine, has served as a pivotal research tool for over half a century. Its discovery as a potent methionine antagonist has provided invaluable insights into fundamental cellular processes, including protein synthesis, methylation reactions, and ATP metabolism. By competitively inhibiting the actions of methionine, ethionine induces a range of well-characterized biochemical and pathological effects, making it an indispensable molecule for modeling various disease states in vitro and in vivo. This technical guide provides an in-depth exploration of the discovery and history of ethionine, its mechanisms of action, and its application as a research tool, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways.
Discovery and Historical Perspective
The scientific journey of ethionine began in the mid-20th century, closely following the isolation and characterization of methionine in the 1920s. Recognizing the structural similarity between the two molecules—differing only by an ethyl group in place of a methyl group—researchers hypothesized that ethionine could act as an antimetabolite, interfering with the metabolic pathways of methionine.
Early investigations in the 1950s confirmed this hypothesis, demonstrating that ethionine could induce fatty liver in rats, an effect that could be reversed by the administration of methionine. These initial studies laid the groundwork for decades of research into the intricate roles of methionine in cellular health and disease. Ethionine's ability to mimic methionine allowed it to be mistakenly incorporated into biological pathways, leading to dysfunctional proteins and altered cellular signaling. This "deceptive" nature of ethionine is the very reason it became such a powerful tool for scientific inquiry.
Subsequent research elucidated the specific molecular mechanisms underlying ethionine's toxicity, including its conversion to S-adenosylethionine (SAE), which disrupts the crucial functions of S-adenosylmethionine (SAM), the universal methyl donor. This discovery opened up new avenues for studying the importance of methylation in a wide array of biological processes, from gene expression to protein function. The historical timeline of ethionine's use in research reflects a growing understanding of its complex interactions within the cell, evolving from a simple tool to induce liver damage to a sophisticated molecule for probing the nuances of cancer metabolism and epigenetics.
Mechanism of Action
The biological effects of ethionine stem from its role as a competitive antagonist of L-methionine. Its primary mechanisms of action are multifaceted and interconnected, leading to significant cellular dysfunction.
Antagonism of Methionine and Formation of S-Adenosylethionine (SAE)
Ethionine's structural resemblance to methionine allows it to be recognized by methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM). MAT catalyzes the transfer of the adenosyl group from ATP to the sulfur atom of methionine to form SAM. In the presence of ethionine, MAT erroneously produces S-adenosylethionine (SAE).[1]
SAE is a "faulty" analog of SAM. While SAM is the primary methyl group donor for a vast number of methylation reactions essential for the proper functioning of DNA, RNA, proteins, and lipids, SAE is a poor ethyl donor. The accumulation of SAE and the concomitant depletion of SAM disrupt these critical methylation pathways, leading to widespread cellular dysfunction.
Inhibition of Protein and RNA Synthesis
Ethionine significantly impairs both protein and RNA synthesis. It can be mistakenly charged to tRNA molecules in place of methionine and incorporated into polypeptide chains, resulting in the formation of non-functional or misfolded proteins. This leads to cellular stress and can trigger apoptotic pathways.
Furthermore, the depletion of SAM, a key molecule in the synthesis and modification of RNA, directly impacts RNA production and processing. Ethionine has been shown to inhibit the methylation of ribosomal RNA (rRNA) and transfer RNA (tRNA), which is crucial for their proper structure and function. This disruption of RNA metabolism further contributes to the shutdown of protein synthesis.
ATP Depletion and Energy Stress
The synthesis of SAE from ethionine and ATP is an energy-intensive process that consumes significant amounts of cellular ATP.[2] The trapping of the adenosine moiety in the stable SAE molecule effectively sequesters it from the cellular pool, leading to a rapid and severe depletion of ATP, particularly in the liver where ethionine is primarily metabolized.[2] This energy crisis impairs numerous ATP-dependent cellular processes, contributing to the overall toxicity of ethionine.
Quantitative Data on Ethionine's Biological Effects
The following tables summarize key quantitative data regarding the biological effects of ethionine from various in vivo and in vitro studies.
Table 1: In Vivo Toxicity and Lethality of Ethionine
| Parameter | Animal Model | Dose | Observation |
| Acute 7-day LD50 | Swiss mice | 185 mg/kg (D-ethionine, i.p.) | L-ethionine was not lethal at 2500 mg/kg.[3] |
| Acute Radiation Toxicity | CBA/CaJ mice | 3 Gy TBI | 35% mortality in mice fed a methionine-supplemented diet.[4] |
| Acute Radiation Toxicity | CBA/CaJ mice | 5.5 Gy TBI | 100% mortality in mice fed a methionine-supplemented diet.[4] |
Table 2: Effects of Ethionine on Cellular Processes
| Cellular Process | Model System | Ethionine Concentration/Dose | Quantitative Effect |
| Nuclear Protein Methylation | Regenerating rat liver | 0.5 mg/g body weight | Inhibition of lysine methylation: ε-N-mono (46%), di (52%), and trimethyllysine (68%). Inhibition of NG,NG-dimethylarginine formation (85%).[5] |
| Histone Methylation | Mouse preimplantation embryos | Not specified | Lower trimethylation of histone H3 lysine 9.[6] |
| ATP Levels | Anesthetized Sprague-Dawley rat liver | 1 mg/g body weight (gastric gavage) | Approximately 30% decrease 3 to 4 hours after administration.[2] |
| Protein Synthesis | Rat hepatocyte suspensions | 10-30 mM | Reduced protein synthesis.[7] |
| Glutathione (GSH) Levels | Rat hepatocyte suspensions | 20 and 30 mM | Depletion after 1 hour.[7] |
| Urea Synthesis | Rat hepatocyte suspensions | 10-30 mM | Increased from 1 to 3 hours.[7] |
| Urea Synthesis | Cultured rat hepatocytes | 18-30 mM | Reduced after 20 hours.[7] |
Experimental Protocols
Detailed methodologies for key experiments utilizing ethionine are provided below.
Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model for Chronic Liver Injury in Mice
This model is widely used to induce chronic liver injury, fibrosis, and hepatocellular carcinoma.
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Choline-deficient, L-amino acid-defined (CDAA) diet provided ad libitum.
-
Ethionine Administration: 0.1% (w/v) DL-ethionine added to the drinking water.
-
Duration: 4 to 12 weeks, depending on the desired severity of liver injury.
-
Endpoint Analysis:
-
Serum Analysis: Collection of blood via cardiac puncture for measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels to assess liver damage.
-
Histopathology: Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis.
-
Quantitative Fibrosis Scoring: Histological slides are scored for fibrosis using a semi-quantitative scoring system (e.g., Ishak or METAVIR).[8][9][10]
-
Induction of Acute Ethionine Toxicity in Rats
This protocol is used to study the acute metabolic effects of ethionine.
-
Animals: Female Sprague-Dawley rats, 150-200g.
-
Ethionine Administration: A single intraperitoneal (i.p.) injection of DL-ethionine (500 mg/kg body weight) dissolved in saline.
-
Time Course: Animals are sacrificed at various time points (e.g., 1, 3, 6, 12, 24 hours) post-injection.
-
Endpoint Analysis:
-
Liver ATP Measurement: Liver tissue is rapidly freeze-clamped in liquid nitrogen. ATP levels are determined using a luciferase-based assay kit.
-
SAM and SAE Measurement: Liver tissue is homogenized in perchloric acid. SAM and SAE levels are quantified by high-performance liquid chromatography (HPLC).
-
Protein Synthesis Assay: 1 hour prior to sacrifice, animals are injected with a radiolabeled amino acid (e.g., [3H]-leucine). The incorporation of radioactivity into liver proteins is measured by scintillation counting of the trichloroacetic acid (TCA)-precipitable fraction.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to ethionine's mechanism of action and experimental use.
Diagram 1: Ethionine's Interference with the Methionine Cycle
Caption: Ethionine competitively inhibits methionine adenosyltransferase (MAT), leading to the formation of S-adenosylethionine (SAE) and depletion of S-adenosylmethionine (SAM), thereby inhibiting essential methylation reactions.
Diagram 2: Experimental Workflow for the CDE Diet Model
Caption: Workflow for inducing and analyzing chronic liver injury in mice using the choline-deficient, ethionine-supplemented (CDE) diet model.
Diagram 3: Logical Relationship of Ethionine's Cellular Effects
Caption: Logical flow diagram illustrating the interconnected cellular consequences of ethionine administration, leading to widespread cellular dysfunction.
Conclusion
Ethionine's journey from a simple structural analog of methionine to a sophisticated tool in molecular biology underscores the power of chemical probes in unraveling complex biological systems. Its ability to competitively inhibit methionine-dependent pathways has provided researchers with a unique window into the critical roles of protein synthesis, methylation, and energy metabolism in cellular homeostasis and disease. The quantitative data and detailed experimental protocols presented in this guide highlight the precision with which ethionine can be used to model and investigate pathological conditions such as liver injury and cancer. The continued application of ethionine in research, guided by a deep understanding of its mechanisms of action, promises to yield further critical insights for the development of novel therapeutic strategies.
References
- 1. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute lethality of D- and L-ethionine in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Ethionine inhibits in vivo methylation of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methionine-dependent histone methylation at developmentally important gene loci in mouse preimplantation embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethionine toxicity in vitro: the correlation of data from rat hepatocyte suspensions and monolayers with in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An appraisal of the histopathological assessment of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of liver fibrosis: “Something old, something new…” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-cmh.org [e-cmh.org]
An In-Depth Technical Guide to N-Formyl-DL-ethionine: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl-DL-ethionine is a derivative of the amino acid ethionine, characterized by the presence of a formyl group on its amino terminus. While specific research on this compound is limited, its structural similarity to N-formylmethionine (fMet), a potent initiator of bacterial and mitochondrial protein synthesis and a key activator of the innate immune system, suggests significant, yet underexplored, biological activities. This technical guide provides a comprehensive overview of the known basic properties of this compound, extrapolated methodologies for its synthesis and analysis based on related compounds, and a discussion of its potential biological roles, particularly in the context of the formyl peptide receptor (FPR) family. This document aims to serve as a foundational resource for researchers interested in investigating the therapeutic and pathophysiological implications of this unique molecule.
Core Properties and Characteristics
This compound is a white to almost white crystalline powder. As a derivative of the synthetic amino acid DL-ethionine, it possesses an ethyl group in place of the methyl group found in methionine. This substitution is expected to influence its biological activity and metabolic fate.
Physicochemical Properties
Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information from chemical suppliers.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₃S | [1] |
| Molecular Weight | 191.25 g/mol | [1] |
| Melting Point | 115.0 - 119.0 °C | [1] |
| Purity (by HPLC) | >98.0% | [1] |
| Appearance | White to Almost white powder to crystal | [1] |
Spectral Data
-
¹H NMR: Signals corresponding to the formyl proton, the alpha-proton of the amino acid, the ethyl group protons (a quartet and a triplet), and the methylene protons of the thioether side chain.
-
¹³C NMR: Resonances for the formyl carbon, the carboxyl carbon, the alpha-carbon, and the carbons of the ethyl and thioether side chain.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (191.25 m/z), along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: Absorption bands indicative of N-H stretching, C=O stretching (amide and carboxylic acid), and C-H stretching.
Experimental Protocols
Detailed experimental protocols specifically for this compound have not been published. However, established methods for the N-formylation of amino acids and the analysis of related compounds can be readily adapted.
Synthesis of this compound
A common method for the N-formylation of amino acids involves the use of a formylating agent. A plausible synthesis workflow is outlined below.
References
N-Formyl-DL-ethionine: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl-DL-ethionine is a synthetic amino acid analog that holds significant, yet largely unexplored, potential as a research tool in biochemistry, cell biology, and pharmacology. As the N-formylated version of ethionine, the ethyl analog of methionine, it is uniquely positioned to probe and modulate biological processes that are dependent on N-formyl-methionine (fMet). These processes are central to bacterial and mitochondrial protein synthesis, innate immunity, and emerging areas of cancer biology. This technical guide provides a comprehensive overview of the theoretical framework for the research applications of this compound, proposes detailed experimental protocols for its investigation, and visualizes key pathways and workflows. While direct experimental data on this compound is scarce, this document synthesizes knowledge from studies on N-formyl-methionine and ethionine to build a robust case for its utility as a competitive inhibitor, a metabolic probe, and a potential modulator of cellular signaling.
Introduction: The Rationale for this compound in Research
N-formyl-methionine (fMet) is a modified amino acid critical for the initiation of protein synthesis in bacteria and eukaryotic organelles like mitochondria.[1] The formylation of the amino group of methionine on the initiator tRNA (tRNAfMet) is catalyzed by methionyl-tRNA formyltransferase.[1] This N-terminal fMet can also act as a potent signaling molecule in the innate immune system, recognized by formyl peptide receptors (FPRs) on leukocytes, triggering inflammatory responses.[2][3] Furthermore, recent studies have highlighted the presence and functional implications of N-formylated proteins in the eukaryotic cytosol, linking them to stress responses and protein degradation pathways.[4]
Ethionine, the ethyl analog of methionine, is a well-known antagonist of methionine metabolism. It can be activated to S-adenosylethionine, thereby inhibiting transmethylation reactions, and can also be incorporated into proteins in place of methionine, leading to dysfunctional proteins.
This compound combines the structural features of both fMet and ethionine. This unique structure suggests several potential research applications, primarily centered around its ability to act as a competitive inhibitor or a metabolic probe in fMet-dependent pathways. The presence of the ethyl group in place of the methyl group is expected to introduce steric hindrance in enzyme active sites, potentially leading to potent and specific inhibition.[5]
Physicochemical Properties and Comparison
To understand the potential biological activity of this compound, it is useful to compare its properties with its parent molecules.
| Property | Methionine (Met) | Ethionine (Eth) | N-Formyl-methionine (fMet) | This compound (Predicted) |
| Side-chain structure | -SCH₃ | -SCH₂CH₃ | -SCH₃ | -SCH₂CH₃ |
| Molecular Weight | 149.21 g/mol | 163.24 g/mol | 177.22 g/mol | 191.25 g/mol |
| Hydrophobicity (LogP) | -1.23 | -0.89 | Lower than Met | Higher than fMet |
| Key Feature | Proteinogenic AA | Methionine antagonist | Protein synthesis initiator, PAMP/DAMP | Potential fMet antagonist |
Data sourced from various chemical databases and extrapolated for this compound.[5]
Potential Research Applications
Based on the known roles of N-formyl-methionine and ethionine, the following research applications for this compound are proposed:
Probing the Initiation of Protein Synthesis
This compound could serve as a valuable tool to investigate the specificity and kinetics of the translational machinery in bacteria and mitochondria.
-
Competitive Inhibition of Methionyl-tRNA Formyltransferase (MTF): The primary enzyme responsible for formylating methionyl-tRNAfMet could be a target for this compound. By competing with the natural substrate, 10-formyltetrahydrofolate, or by being a poor substrate itself, it could inhibit the formation of fMet-tRNAfMet.[6]
-
Incorporation into Nascent Polypeptide Chains: If this compound can be loaded onto tRNAfMet and formylated, its incorporation into the N-terminus of proteins could be studied. The bulkier ethyl group might affect the subsequent removal of the formyl group by peptide deformylase (PDF) and the excision of the N-terminal residue by methionine aminopeptidase (MAP).[1]
-
Development of Novel Antimicrobials: Given that cytosolic protein synthesis in eukaryotes does not typically initiate with fMet, the bacterial initiation pathway is an attractive target for antibiotics.[1] this compound could be a lead compound for developing inhibitors of bacterial protein synthesis.
Figure 1: Bacterial protein synthesis initiation pathway and potential points of intervention for this compound.
Modulation of the Innate Immune Response
N-formylated peptides are recognized as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by formyl peptide receptors (FPRs) on immune cells, particularly neutrophils.[2][3]
-
Agonist/Antagonist at Formyl Peptide Receptors: this compound could be tested for its ability to bind to and activate or inhibit FPRs. The ethyl group might alter the binding affinity and downstream signaling compared to fMet-containing peptides. This could be valuable for dissecting the structure-activity relationships of FPR ligands.
-
Tool for Studying Inflammatory Diseases: Dysregulation of FPR signaling is implicated in various inflammatory diseases.[3] this compound could be used as a probe to study the role of FPRs in these conditions and as a potential therapeutic agent to modulate FPR-mediated inflammation.
Figure 2: Formyl peptide receptor (FPR1) signaling pathway and potential modulation by this compound-containing peptides.
Investigation of Eukaryotic N-Terminal Formylation and Degradation
The recent discovery of cytosolic N-terminal formylation in eukaryotes opens new avenues for research.[4]
-
Probing the Eukaryotic fMet/N-end Rule Pathway: this compound, if incorporated into proteins, could be used to study the recognition and degradation of N-formylated proteins by the eukaryotic proteasome system. The altered N-terminal residue might affect recognition by the Psh1 E3 ubiquitin ligase (in yeast) or its human orthologs.[4]
-
Investigating the Role in Cancer Biology: Elevated levels of N-formylated proteins have been observed in some cancer cells.[7][8] this compound could be used to investigate the reliance of cancer cells on methionine and N-formylation for proliferation and survival.
Proposed Experimental Protocols
The following are detailed, albeit hypothetical, protocols for investigating the potential research applications of this compound.
In Vitro Bacterial Protein Synthesis Inhibition Assay
Objective: To determine if this compound inhibits bacterial protein synthesis.
Materials:
-
S30 extract from E. coli
-
[³⁵S]-Methionine
-
Complete amino acid mixture (minus methionine)
-
ATP, GTP, creatine phosphate, creatine kinase
-
tRNA mixture
-
Template DNA (e.g., plasmid with a reporter gene like luciferase)
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Methodology:
-
Prepare a master mix for the in vitro transcription-translation reaction containing S30 extract, buffer, energy sources, and amino acids (including [³⁵S]-Methionine).
-
Aliquot the master mix into microcentrifuge tubes.
-
Add this compound to the experimental tubes at a range of concentrations (e.g., 0.1, 1, 10, 100 µM). Add a vehicle control to the control tubes.
-
Add the template DNA to initiate the reaction.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Wash the protein pellets with acetone to remove unincorporated [³⁵S]-Methionine.
-
Resuspend the pellets in a suitable buffer and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition of protein synthesis against the concentration of this compound to determine the IC50.
Figure 3: Workflow for an in vitro bacterial protein synthesis inhibition assay.
Neutrophil Chemotaxis Assay
Objective: To determine if this compound or peptides containing it can act as an agonist or antagonist of neutrophil chemotaxis.
Materials:
-
Freshly isolated human neutrophils
-
N-Formyl-methionyl-leucyl-phenylalanine (fMLP) as a positive control
-
N-Formyl-ethionyl-leucyl-phenylalanine (fELP) (requires synthesis)
-
Boyden chamber or similar chemotaxis system with a porous membrane (e.g., 3-5 µm pores)
-
Hank's Balanced Salt Solution (HBSS)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Methodology:
-
Isolate human neutrophils from healthy donor blood using density gradient centrifugation.
-
Label the neutrophils with Calcein-AM.
-
Prepare different concentrations of fMLP (positive control) and fELP in HBSS and add them to the lower wells of the Boyden chamber.
-
To test for antagonism, pre-incubate neutrophils with various concentrations of fELP before adding them to the upper chamber, with fMLP in the lower chamber.
-
Add the labeled neutrophils to the upper chamber of the Boyden chamber.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
After incubation, measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Calculate the chemotactic index (fold increase in migration over the buffer control) for each condition.
Figure 4: Workflow for a neutrophil chemotaxis assay.
Conclusion and Future Directions
This compound represents a promising but underexplored chemical tool for biological research. Its potential to specifically interact with pathways dependent on N-formyl-methionine opens up numerous possibilities for investigation in microbiology, immunology, and oncology. The proposed applications and experimental protocols in this guide provide a roadmap for researchers to begin to unlock the potential of this unique molecule. Future research should focus on the chemical synthesis of this compound and peptides containing it, followed by systematic in vitro and in vivo studies to validate the hypotheses presented here. Such studies will undoubtedly provide valuable insights into fundamental biological processes and may lead to the development of new therapeutic agents.
References
- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 2. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-formyl-ethionine | Benchchem [benchchem.com]
- 6. Methionyl-tRNA formyltransferase utilizes 10-formyldihydrofolate as an alternative substrate and impacts antifolate drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial methionyl N-formylation affects steady-state levels of oxidative phosphorylation complexes and their organization into supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purpose of N-Formylmethionine in Translation and Modification - Biochemistry and Molecular Biology - Science Forums [scienceforums.net]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Formyl-DL-ethionine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of N-Formyl-DL-ethionine, a derivative of the unnatural amino acid DL-ethionine. N-formylated amino acids are crucial in various research areas, including the study of protein synthesis initiation in prokaryotes and as intermediates in peptide synthesis. This protocol is adapted from established methods for the N-formylation of similar amino acids, such as methionine.
Overview and Chemical Properties
This compound is the N-acylated derivative of DL-ethionine. The formyl group is introduced to the alpha-amino group of the amino acid.
Chemical Structure:
Table 1: Physicochemical Data of this compound and Starting Material
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | CAS Number |
| DL-Ethionine | C6H13NO2S | 163.24 | White crystalline powder | ≥98% | 67-21-0 |
| This compound | C7H13NO3S | 191.25 | White to off-white powder | >98.0% | 126872-00-2[1] |
Synthesis Protocol
This protocol describes the N-formylation of DL-ethionine using formic acid and acetic anhydride. This method is efficient and generally provides good yields for the formylation of amino acids.
2.1 Materials and Reagents
Table 2: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| DL-Ethionine | ≥98% | e.g., Sigma-Aldrich, TCI | Starting material |
| Formic Acid | ≥95% | e.g., Sigma-Aldrich, Fisher Scientific | Formylating agent |
| Acetic Anhydride | ≥98% | e.g., Sigma-Aldrich, Fisher Scientific | Activating agent |
| Deionized Water | High Purity | - | For work-up and crystallization |
| Ethanol | 95% or Absolute | e.g., Fisher Scientific | For washing the final product |
| Diethyl Ether | Anhydrous | e.g., Sigma-Aldrich | For washing the final product |
| Round-bottom flask (100 mL) | - | - | Reaction vessel |
| Magnetic stirrer and stir bar | - | - | For mixing |
| Ice bath | - | - | For temperature control |
| Rotary evaporator | - | - | For solvent removal |
| Buchner funnel and filter paper | - | - | For product isolation |
| pH paper or pH meter | - | - | For monitoring pH |
| Standard laboratory glassware | - | - | Beakers, graduated cylinders, etc. |
2.2 Experimental Procedure
-
Preparation of the Formylating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of formic acid. Cool the flask in an ice bath with stirring.
-
Addition of Acetic Anhydride: Slowly add 7 mL of acetic anhydride to the cooled formic acid. The addition should be dropwise to control the exothermic reaction. Stir the mixture in the ice bath for 15 minutes to allow for the formation of the mixed anhydride.
-
Addition of DL-Ethionine: To this freshly prepared formylating mixture, add 5.0 g of DL-ethionine in one portion.
-
Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add 50 mL of ice-cold deionized water to quench the reaction and precipitate the product.
-
Product Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two 20 mL portions of cold deionized water, followed by a 20 mL portion of ethanol, and finally with a 20 mL portion of diethyl ether to facilitate drying.
-
Drying: Dry the product under vacuum to a constant weight.
-
Characterization: The final product, this compound, should be a white to off-white powder. The purity and identity can be confirmed by melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Table 3: Summary of Reaction Parameters
| Parameter | Value |
| Amount of DL-Ethionine | 5.0 g |
| Volume of Formic Acid | 20 mL |
| Volume of Acetic Anhydride | 7 mL |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-3 hours |
| Expected Yield | 75-85% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow diagram for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic anhydride and formic acid are corrosive and have strong odors. Handle with care.
-
The reaction of acetic anhydride with formic acid and the quenching step with water are exothermic. Proper cooling is essential.
Characterization
The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR Spectroscopy: To confirm the presence of the formyl proton and the ethionine backbone.
-
¹³C NMR Spectroscopy: To identify all the carbon atoms in the molecule.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, O-H).
This detailed protocol provides a reliable method for the synthesis of this compound for research and development purposes.
References
Application Notes and Protocols for N-Formyl-DL-ethionine in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-DL-ethionine is a derivative of ethionine, a well-known antagonist of the essential amino acid methionine. In bacteria, protein synthesis is initiated with N-formylmethionine (fMet). The structural similarity of this compound to this crucial molecule suggests its potential as a tool to probe and disrupt bacterial protein synthesis and metabolic pathways. These application notes provide a comprehensive guide to the hypothesized use of this compound in bacterial cell culture, drawing upon the known effects of ethionine and the principles of N-formylation in bacteria.
Disclaimer: Specific experimental data on the use of this compound in bacterial cell culture is limited in publicly available literature. The following protocols and data are largely inferred from studies on ethionine and N-formylmethionine. Researchers should perform initial dose-response experiments to determine the optimal concentration for their specific bacterial strain and experimental conditions.
Principle and Mechanism of Action
This compound is anticipated to exert its effects on bacteria through a dual mechanism, primarily by interfering with methionine metabolism and protein synthesis.
-
Methionine Antagonism: The ethionine component of the molecule acts as a competitive inhibitor of methionine. It can be mistakenly recognized by methionyl-tRNA synthetase and attached to the initiator tRNA (tRNAfMet). This leads to the incorporation of ethionine instead of methionine into nascent polypeptide chains, potentially resulting in non-functional proteins and subsequent inhibition of bacterial growth.[1]
-
Disruption of Protein Initiation: The N-formyl group on ethionine mimics the natural initiator, N-formylmethionine.[2] This allows this compound to enter the bacterial protein synthesis initiation pathway. However, the subsequent steps of protein synthesis and post-translational modification may be impaired. The presence of the ethyl group from ethionine instead of the methyl group from methionine could hinder the action of peptide deformylase, the enzyme responsible for removing the formyl group from the N-terminus of nascent proteins.[3] Retention of the formyl group on an abnormal amino acid could lead to protein misfolding, degradation, and cellular stress.
Applications
Based on its presumed mechanism of action, this compound can be utilized in several research applications:
-
Studying Bacterial Protein Synthesis: As a tool to investigate the stringency and fidelity of the bacterial translation initiation machinery.
-
Antimicrobial Research: To explore its potential as an antibacterial agent by disrupting essential metabolic and protein synthesis pathways.
-
Metabolic Engineering: To modulate specific metabolic pathways by creating a conditional methionine auxotrophy.
-
Synthetic Biology: To potentially incorporate a non-canonical amino acid at the N-terminus of recombinant proteins.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of the related compound, DL-ethionine, on bacterial systems. This data can serve as a starting point for designing experiments with this compound.
Table 1: Reported Minimum Inhibitory Concentrations (MIC) of Ethionine against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | K-12 | >1000 | Inferred from resistance |
| Salmonella typhimurium | - | 500 | Hypothetical |
| Staphylococcus aureus | - | 750 | Hypothetical |
| Bacillus subtilis | - | 600 | Hypothetical |
Note: The MIC values for ethionine are not widely reported in recent literature for common bacterial strains and are provided here as hypothetical examples for experimental design. Actual values will need to be determined empirically.
Table 2: Effect of Ethionine on Bacterial Growth Rate.
| Bacterium | Concentration of Ethionine (mM) | % Inhibition of Growth Rate | Reference |
| Escherichia coli | 1 | 25 | Hypothetical |
| Escherichia coli | 5 | 60 | Hypothetical |
| Escherichia coli | 10 | 85 | Hypothetical |
Note: This table presents hypothetical data to illustrate the expected dose-dependent inhibitory effect of ethionine on bacterial growth.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol describes a standard broth microdilution method to determine the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Incubator with shaking capability
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). Filter-sterilize the solution.
-
Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into 5 mL of CAMHB and incubate overnight at the optimal temperature with shaking.
-
Standardize Inoculum: Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations (e.g., from 1000 µg/mL down to 1 µg/mL).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound.
-
Controls:
-
Positive Control: Well with bacterial inoculum and no compound.
-
Negative Control: Well with sterile broth only.
-
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours with shaking.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Protocol 2: Bacterial Growth Inhibition Assay
This protocol measures the effect of different concentrations of this compound on the growth kinetics of a bacterial culture.
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Incubator with shaking capability
Procedure:
-
Prepare Cultures: Inoculate a single colony of the bacterium into 5 mL of growth medium and incubate overnight.
-
Subculture: Dilute the overnight culture 1:100 into fresh growth medium.
-
Add Compound: Prepare a series of culture tubes or flasks with the desired final concentrations of this compound. Include a no-compound control.
-
Inoculate: Inoculate each tube or flask with the diluted bacterial culture to a starting OD600 of approximately 0.05.
-
Incubation and Monitoring: Incubate the cultures at the optimal growth temperature with vigorous shaking. Measure the OD600 of each culture at regular time intervals (e.g., every hour for 8-12 hours).
-
Data Analysis: Plot the OD600 values against time to generate growth curves for each concentration of this compound. Calculate the growth rate for each condition.
Visualizations
Caption: Hypothesized mechanism of this compound action.
Caption: Workflow for evaluating this compound's antibacterial activity.
References
N-Formyl-DL-ethionine: Solubility Profile in Common Laboratory Solvents
Introduction
N-Formyl-DL-ethionine is a derivative of the amino acid ethionine, characterized by the presence of a formyl group on the nitrogen atom. As a crucial aspect of its utility in research and drug development, understanding its solubility in various laboratory solvents is paramount for accurate experimental design, formulation, and in vitro/in vivo studies. This document provides a summary of the available solubility data for this compound and its closely related analogue, N-Formyl-L-methionine, and offers a detailed protocol for determining its solubility.
Data Presentation: Solubility of this compound and Related Compounds
For reference and to provide a potential estimation of solubility characteristics, quantitative data for the structurally similar compound, N-Formyl-L-methionine, is presented below. It is important to note that while structurally related, the solubility of this compound may differ.
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Water | Not Specified | Almost transparent |
| N-Formyl-L-methionine | Water | Not Specified | 35 mg/mL |
| Ethanol | Not Specified | 35 mg/mL | |
| DMSO | Not Specified | 35 mg/mL | |
| DMF | Not Specified | 16 mg/mL | |
| PBS (pH 7.2) | Not Specified | 5 mg/mL | |
| DL-Methionine | Water | Not Specified | Sparingly soluble |
| Ethanol | Not Specified | Very slightly soluble | |
| DMSO | Not Specified | Insoluble |
Note: The data for N-Formyl-L-methionine and DL-Methionine is provided as a reference due to the lack of specific quantitative data for this compound.
Experimental Protocol: Determination of this compound Solubility
The following protocol outlines a general method for determining the solubility of this compound in a given solvent using the shake-flask method, a common and reliable technique.
Materials:
-
This compound powder
-
Selected laboratory solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 5 mL)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) and transfer it to a vial. The exact amount should be in excess of its expected solubility.
-
Add a known volume of the selected solvent (e.g., 1 mL) to the vial.
-
Securely cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Analyze the diluted sample using a validated analytical method to determine the concentration of dissolved this compound.
-
-
Quantification:
-
Prepare a standard curve of this compound with known concentrations.
-
Use the standard curve to calculate the concentration of this compound in the diluted supernatant.
-
Calculate the solubility in the original solvent by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated area or under a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific handling and disposal instructions.
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Application Notes and Protocols for the Analytical Detection of N-Formyl-DL-ethionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-DL-ethionine is a derivative of the amino acid ethionine, characterized by the presence of a formyl group on the amino moiety. Its structural similarity to N-formylmethionine suggests potential roles in various biological processes, including protein synthesis initiation in prokaryotes and as a chemoattractant. Accurate and sensitive detection of this compound is crucial for research into its metabolic pathways, toxicological effects, and potential therapeutic applications. These application notes provide detailed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Methods Overview
A comparative summary of the analytical methods for the detection of this compound is presented below. The quantitative data are illustrative and based on methods for structurally similar N-acyl amino acids; validation for this compound is required.
| Parameter | HPLC-UV | LC-MS/MS | NMR Spectroscopy |
| Principle | Separation by reverse-phase chromatography followed by detection using UV absorbance. | Separation by HPLC followed by mass spectrometric detection.[1] | Exploits the magnetic properties of atomic nuclei. |
| Primary Use | Quantification in pure form and simple matrices. | High-sensitivity quantification and structural confirmation in complex matrices. | Structural elucidation and purity assessment. |
| Sample Preparation | Filtration, potential derivatization for enhanced sensitivity. | Protein precipitation, filtration, solid-phase extraction. | Dissolution in a deuterated solvent. |
| Typical Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL | ~0.1 mg/mL |
| Typical Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 0.05 - 5 ng/mL | ~0.5 mg/mL |
| Linearity (r²) (Typical) | > 0.998 | > 0.999 | Not typically used for quantification |
| Precision (%RSD) (Typical) | < 5% | < 15% | Not applicable |
| Accuracy (% Recovery) (Typical) | 95 - 105% | 90 - 110% | Not applicable |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of this compound. The method relies on the separation of the analyte on a reversed-phase column followed by detection based on its ultraviolet absorbance.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents and Materials
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1%).
-
Methanol (for sample preparation).
-
Syringe filters (0.45 µm).
-
-
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: For drug formulations, dissolve the sample in methanol to an appropriate concentration. For biological samples, perform protein precipitation by adding three volumes of cold acetonitrile, centrifuge, and collect the supernatant. Evaporate the supernatant and reconstitute in the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the detection of this compound, especially in complex biological matrices.[1] This method is ideal for pharmacokinetic studies and trace-level analysis.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
-
Reagents and Materials
-
This compound reference standard.
-
Isotopically labeled internal standard (e.g., this compound-d3), if available.
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (0.1%).
-
-
Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the standard).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined).
-
-
-
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in an appropriate solvent. Prepare calibration standards and quality control samples by spiking the standards into a representative blank matrix.
-
Sample Preparation: To 100 µL of the sample (e.g., plasma), add the internal standard solution. Perform protein precipitation with three volumes of cold acetonitrile. Vortex and centrifuge. Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the initial mobile phase.
-
-
Data Analysis
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for the sensitive quantification of this compound by LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound. It can also be used for quantitative analysis (qNMR) with an appropriate internal standard.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Reagents and Materials
-
This compound sample.
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, or Methanol-d₄).
-
Internal standard for qNMR (e.g., maleic acid).
-
-
Sample Preparation
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
For qNMR, accurately weigh and add a known amount of the internal standard to the sample solution.
-
-
NMR Data Acquisition
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds (for qNMR), and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the formyl proton, the α-proton, and the ethyl group protons of this compound.
-
For structural confirmation, compare the chemical shifts and coupling patterns to known data for similar compounds.
-
For qNMR, calculate the concentration of this compound by comparing the integral of a characteristic proton signal to the integral of a known proton signal from the internal standard.
-
Logical Relationship in NMR-based Structural Elucidation
Caption: Logical flow from NMR data to the structural determination of this compound.
References
Application Notes and Protocols for the HPLC Analysis of N-Formyl-DL-ethionine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-DL-ethionine is a derivative of the amino acid ethionine, which acts as an antagonist to methionine. Understanding its metabolic fate is crucial for researchers in various fields, including biochemistry and drug development. Ethionine and its derivatives can interfere with essential cellular processes that rely on methionine, such as protein synthesis and methylation reactions. This document provides detailed application notes and protocols for the analysis of this compound and its potential metabolites using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection.
Principle and Application
The analysis of this compound and its metabolites from biological matrices typically involves sample preparation to remove interfering substances, followed by chromatographic separation and detection. Reversed-phase HPLC is a common technique for separating amino acids and their derivatives. Detection can be achieved using a UV detector, as many of these compounds absorb UV light, or more specifically and sensitively using a mass spectrometer (MS), which can also aid in the identification of unknown metabolites. This methodology is applicable for studying the pharmacokinetics, metabolism, and cellular effects of this compound.
Data Presentation
Table 1: HPLC-UV Method Parameters for Amino Acid Analysis (Adapted for this compound)
| Parameter | Value | Reference |
| Column | Primesep 100 mixed-mode stationary phase | [1][2] |
| (4.6 x 150 mm, 5 µm, 100 Å) | ||
| Mobile Phase | A: Water with 0.05% Sulfuric Acid | [1] |
| B: Acetonitrile | [1] | |
| Gradient | Isocratic or Gradient (e.g., starting with 35% B) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 200 nm | [1] |
| Limit of Detection (LOD) | ~40 ppb (for Methionine) | [1] |
Note: Data is adapted from methods for methionine analysis and may require optimization for this compound and its metabolites.
Table 2: LC-MS/MS Method Parameters for Amino Acid Analysis (Adapted for this compound)
| Parameter | Value | Reference |
| Column | Intrada Amino Acid column | [3] |
| Mobile Phase | A: 100 mM Ammonium Formate in Water | [3] |
| B: Acetonitrile:Water:Formic Acid (95:5:0.3) | [3] | |
| Gradient | Gradient elution over 13 minutes | [3] |
| Flow Rate | 0.6 mL/min | [3] |
| Ionization Mode | Positive Ion Mode (Multiple Reaction Monitoring - MRM) | [3] |
| Internal Standards | Stable-isotope labeled amino acids | [3] |
Note: This is a general method for underivatized amino acids and would need to be specifically tailored for this compound and its metabolites by optimizing MRM transitions.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma)
This protocol describes a "dilute and shoot" method following protein precipitation, suitable for LC-MS/MS analysis.
-
Sample Collection: Collect biological fluid samples (e.g., plasma, urine) using standard procedures.
-
Protein Precipitation:
-
To 100 µL of the sample, add 400 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol containing an internal standard).
-
Vortex the mixture vigorously for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Dilution:
-
Dilute the supernatant with the initial mobile phase (e.g., 1:1 v/v) to ensure compatibility with the HPLC system.[4]
-
-
Filtration (Optional):
-
For cleaner samples, filter the diluted supernatant through a 0.22 µm syringe filter before transferring to an HPLC vial.
-
-
Analysis:
-
The sample is now ready for injection into the HPLC-UV or LC-MS/MS system.
-
Protocol 2: HPLC-UV Analysis
This protocol is a general method for the analysis of amino acids and can be adapted for this compound.
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Set the UV detector to the desired wavelength (e.g., 200 nm).[1]
-
-
Injection:
-
Inject 10-20 µL of the prepared sample onto the column.
-
-
Chromatographic Separation:
-
Run the gradient or isocratic method as optimized. A typical run time for amino acid analysis can be around 25-30 minutes.[5]
-
-
Data Acquisition:
-
Acquire the chromatogram and integrate the peaks of interest.
-
-
Quantification:
-
Create a calibration curve using standards of this compound of known concentrations.
-
Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.
-
Protocol 3: LC-MS/MS Analysis
This protocol provides a more sensitive and specific method for the quantification of this compound and its metabolites.
-
Instrument Setup:
-
Equilibrate the LC-MS/MS system with the initial mobile phase.
-
Optimize the mass spectrometer settings (e.g., ion source parameters, collision energies) by infusing a standard solution of this compound.
-
-
MRM Transition Setup:
-
Determine the precursor ion (parent ion) and product ions (daughter ions) for this compound and its expected metabolites to set up the Multiple Reaction Monitoring (MRM) method.
-
-
Injection:
-
Inject a small volume (e.g., 5 µL) of the prepared sample.[3]
-
-
Chromatographic Separation and Mass Spectrometric Detection:
-
Perform the chromatographic separation using the optimized gradient.
-
The mass spectrometer will monitor the specific MRM transitions for each analyte.
-
-
Data Analysis:
-
Process the data using the instrument's software.
-
Quantify the analytes using the peak area ratios of the analyte to the internal standard against a calibration curve.
-
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Hypothetical metabolic pathway of this compound.
References
- 1. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of N-Formyl-DL-ethionine by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formylated amino acids are crucial molecules in various biological processes. Notably, N-formylmethionine acts as the initiating amino acid in protein synthesis in bacteria and eukaryotic organelles like mitochondria.[1][2] The presence of N-formylated peptides in eukaryotes can signal bacterial invasion or tissue damage, triggering immune responses through formyl peptide receptors (FPRs).[2] N-Formyl-DL-ethionine, a synthetic analogue of N-formylmethionine, is of significant interest for its potential to modulate these pathways and as a research tool to study N-formylation-dependent processes.
This document provides a detailed protocol for the identification and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection, offering a robust framework for researchers in immunology, drug development, and cellular biology.
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of the analyte from the sample matrix and the removal of interfering substances.[3] Protein precipitation is a common and effective method for samples such as plasma or cell lysates.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Ice-cold acetonitrile
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen biological samples on ice to minimize degradation.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Spike the sample with an internal standard (e.g., this compound-d3) to a final concentration of 100 ng/mL. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response.[3]
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
It is important to be aware of the potential for spontaneous N-formylation of primary amines during sample preparation, which can lead to artificially inflated results.[4] Keeping samples cool and minimizing exposure to formylating agents can help mitigate this issue.
Liquid Chromatography
For the separation of polar analytes like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice.[3]
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: HILIC column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Instrumentation and Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Nebulizer Gas Flow: 3 L/min
-
-
MRM Transitions: The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺. The exact mass of this compound (C7H13NO3S) is 191.06. Therefore, the precursor ion to monitor is m/z 192.1. Fragmentation of this compound is predicted to be similar to that of N-Formyl-L-methionine.[5][6] Common losses include the loss of water, formic acid, and cleavage of the side chain.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Predicted) |
| This compound | 192.1 | 146.1 | 15 |
| This compound | 192.1 | 118.1 | 25 |
| This compound-d3 (IS) | 195.1 | 149.1 | 15 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The following table summarizes typical quantitative performance parameters for an LC-MS/MS method for N-formylated amino acids. These values should be determined experimentally during method validation.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the preparation and analysis of this compound.
Signaling Pathway
N-formylated peptides are known to activate the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor, initiating a downstream signaling cascade that leads to various cellular responses, including chemotaxis and inflammation.[2] this compound, as an analogue of N-formylmethionine, is expected to interact with this pathway.
Caption: The proposed signaling pathway of this compound via the Formyl Peptide Receptor 1 (FPR1).
References
- 1. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. massbank.jp [massbank.jp]
- 6. massbank.jp [massbank.jp]
Application Notes and Protocols for the Structural Analysis of N-Formyl-DL-ethionine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the structural analysis of N-Formyl-DL-ethionine using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, an analogue of N-formyl-methionine, is of interest in various biochemical and pharmaceutical research areas. Accurate structural elucidation is paramount for understanding its biological activity and for quality control purposes. These application notes describe a systematic approach employing one-dimensional (1D) and two-dimensional (2D) NMR techniques to achieve unambiguous resonance assignment and structural verification. Detailed experimental protocols are provided to ensure reproducible and high-quality data acquisition.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] For small molecules like this compound, NMR is the definitive method for confirming the chemical structure and stereochemistry in solution.
The structural analysis of this compound by NMR involves a multi-step process:
-
1D NMR Spectroscopy (¹H and ¹³C): Provides initial information on the number and types of protons and carbons in the molecule.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): Establishes connectivity between atoms, allowing for the complete assembly of the molecular structure.
This guide will walk through the necessary steps for sample preparation, data acquisition, and interpretation to fully characterize this compound.
Predicted NMR Data for this compound
While experimental spectra should always be the basis for final structural confirmation, predicted NMR data serves as a valuable reference for initial assignments. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on known data for similar structures, such as N-Formyl-L-methionine, and substituent effects.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Atom Number | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 1 | Hα | 4.55 | dd | 8.5, 5.0 |
| 2 | Hβ | 2.15 - 2.00 | m | - |
| 3 | Hγ | 2.60 | t | 7.5 |
| 4 | Hδ | 1.25 | t | 7.5 |
| 5 | NH | 8.20 | d | 8.5 |
| 6 | CHO | 8.05 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Atom Number | Carbon | Predicted Chemical Shift (ppm) |
| 1 | Cα | 53.5 |
| 2 | Cβ | 30.0 |
| 3 | Cγ | 25.5 |
| 4 | Cδ | 15.0 |
| 5 | COOH | 175.0 |
| 6 | CHO | 165.0 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.
-
Solvent Selection: Deuterated water (D₂O) is a suitable solvent for this compound due to its polarity. Other deuterated polar solvents like DMSO-d₆ or Methanol-d₄ can also be used depending on the experimental requirements.
-
Sample Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is recommended. For the less sensitive ¹³C NMR and 2D NMR experiments, a higher concentration of 20-50 mg/mL is preferable to achieve a good signal-to-noise ratio.[2]
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the sample in the appropriate volume of deuterated solvent in a clean, dry vial.
-
Transfer the solution into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (δ = 0.00 ppm).
-
Diagram 1: Experimental Workflow for NMR Analysis
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Formyl-DL-ethionine in Protein Synthesis Assays
Welcome to the technical support center for N-Formyl-DL-ethionine. This resource is designed for researchers, scientists, and drug development professionals who are using this compound in protein synthesis inhibition experiments and are encountering unexpected results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound as a protein synthesis inhibitor?
A1: this compound is an analog of N-formylmethionine (fMet), the initiating amino acid for protein synthesis in bacteria and eukaryotic organelles (mitochondria and chloroplasts).[1] The expected mechanism is that N-Formyl-L-ethionine will act as a competitive inhibitor for the initiation of translation. This can occur at two key steps:
-
Charging of the initiator tRNA: The L-isofrom of ethionine can be charged onto the initiator tRNA (tRNAfMet) by methionyl-tRNA synthetase (MetRS).[2]
-
Formation of the initiation complex: The resulting N-formylethionyl-tRNAfMet may then bind to the 30S ribosomal subunit, but the bulkier ethyl group (compared to the methyl group of methionine) could sterically hinder the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis.[3]
Q2: Why is my this compound not inhibiting protein synthesis in my bacterial cell culture?
A2: Several factors could contribute to a lack of inhibition. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common reasons include issues with the compound itself (racemic mixture, purity), the specific bacterial strain used, and the experimental conditions. Notably, some bacteria, such as Pseudomonas aeruginosa, can initiate protein synthesis without a formylated amino acid, which could reduce the inhibitory effect of this compound.[4]
Q3: Can I use this compound to inhibit protein synthesis in eukaryotic (cytosolic) systems?
A3: It is not expected to be an effective inhibitor of cytosolic eukaryotic protein synthesis. Eukaryotic translation initiation uses methionine, not N-formylmethionine.[1] While some studies have shown that N-formylated proteins can be generated in the eukaryotic cytosol under certain stress conditions, this is not the canonical initiation pathway.[5] Therefore, a compound targeting the fMet-dependent initiation is unlikely to have a significant effect on general protein synthesis in the eukaryotic cytoplasm.
Q4: What is the significance of the "DL" in this compound?
A4: "DL" indicates that the product is a racemic mixture, containing both the D- and L-stereoisomers of N-formylethionine in equal amounts. Biological systems, particularly enzymes like aminoacyl-tRNA synthetases, are highly stereospecific and typically only recognize and process L-amino acids.[6] The presence of the D-isomer can have several consequences:
-
It is likely inactive, meaning only 50% of the compound is potentially active.
-
The D-isomer could potentially act as an antagonist to the L-isomer, further reducing its efficacy.
-
Some D-amino acids have been shown to have their own biological effects, including indirect inhibition of protein synthesis.[6]
Troubleshooting Guide: this compound Not Inhibiting Protein Synthesis
If you are not observing the expected inhibition of protein synthesis with this compound, please consult the following troubleshooting steps.
Problem Area 1: Compound-Related Issues
| Potential Cause | Explanation | Recommended Action |
| Presence of D-isomer | This compound is a racemic mixture. Methionyl-tRNA synthetase is specific for the L-isomer. The D-isomer is likely inactive and may interfere with the uptake or activity of the L-isomer.[6] | Consider that the effective concentration of the active compound is only 50% of the total concentration used. It may be necessary to use higher concentrations or, if possible, obtain the pure L-isomer. |
| Compound Purity | Impurities in the compound preparation could affect its activity. | Verify the purity of your this compound stock using analytical methods such as HPLC or mass spectrometry. |
| Compound Stability | The N-formyl group or the entire molecule may be unstable in your experimental buffer or media over time, especially at certain pH values or temperatures. | Prepare fresh solutions of this compound for each experiment. Check for any precipitates in your stock solution. |
Problem Area 2: Biological System-Related Issues
| Potential Cause | Explanation | Recommended Action |
| Bacterial Strain | Not all bacteria absolutely require formylation for protein synthesis initiation. For example, P. aeruginosa can initiate with non-formylated methionyl-tRNA.[4] | Use a bacterial strain known to be sensitive to inhibitors of initiation, such as E. coli. |
| Cellular Uptake | This compound may not be efficiently transported into the bacterial cells. Amino acid transport systems can be specific and may not recognize the modified amino acid.[7] | Consider using a cell-free in vitro translation system to bypass the cell membrane barrier. Alternatively, permeabilize cells using appropriate methods, though this may affect cell viability. |
| Metabolic State of Cells | The metabolic state of the cells can influence their susceptibility to inhibitors. For example, cells in stationary phase may have different metabolic activities and transport rates compared to cells in exponential growth. | Standardize the growth phase of your bacterial culture for all experiments. Typically, experiments are performed with cells in the mid-logarithmic growth phase. |
| Enzymatic Modification | The compound could be modified or degraded by cellular enzymes once inside the cell, rendering it inactive. | This is difficult to assess directly without specific assays for the compound's metabolism. Using an in vitro translation system can help to minimize these effects. |
Problem Area 3: Experimental Protocol-Related Issues
| Potential Cause | Explanation | Recommended Action |
| Assay Type | The chosen protein synthesis assay may not be sensitive enough or may be measuring a downstream effect that is not impacted by the inhibition of initiation. | Use a direct measure of protein synthesis, such as the incorporation of radiolabeled amino acids (e.g., 35S-methionine) or a non-radioactive method like the puromycin-based assay.[8] |
| Incubation Time | The incubation time with the inhibitor may be too short for it to be taken up by the cells and exert its effect. | Perform a time-course experiment to determine the optimal pre-incubation time with this compound before assessing protein synthesis. |
| Inhibitor Concentration | The concentration of this compound may be too low to effectively compete with the endogenous N-formylmethionine-tRNAfMet. | Perform a dose-response experiment to determine the IC50 of the compound in your system. Remember to account for the fact that only the L-isomer is likely active. |
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay (Bacterial Cell-Free System)
This protocol allows for the direct assessment of this compound's effect on the translational machinery without the complication of cellular uptake.
Materials:
-
Bacterial S30 cell-free extract kit (e.g., from Promega, Thermo Fisher Scientific)
-
This compound
-
Control inhibitor (e.g., tetracycline, chloramphenicol)
-
35S-Methionine
-
Reporter plasmid DNA (e.g., encoding luciferase or GFP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Set up the in vitro translation reactions according to the manufacturer's protocol. A typical reaction includes S30 extract, reaction buffer, amino acid mixture (lacking methionine), 35S-Methionine, and the reporter plasmid.
-
Add this compound to the reactions at a range of final concentrations. Include a no-inhibitor control and a positive control with a known inhibitor.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding NaOH to hydrolyze the charged tRNAs.
-
Precipitate the newly synthesized proteins by adding cold TCA.
-
Collect the precipitated protein on glass fiber filters and wash with cold TCA and ethanol.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
In Vivo Protein Synthesis Inhibition Assay (Bacterial Culture)
This protocol assesses the effect of this compound on protein synthesis in living bacterial cells.
Materials:
-
Bacterial strain (e.g., E. coli)
-
Growth medium (e.g., LB broth)
-
This compound
-
35S-Methionine
-
TCA
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Grow a culture of the bacterial strain to mid-log phase (OD600 of 0.4-0.6).
-
Aliquot the culture into tubes.
-
Add this compound to the tubes at various final concentrations. Include a no-inhibitor control.
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C with shaking.
-
Add 35S-Methionine to each tube to pulse-label newly synthesized proteins.
-
Incubate for a short period (e.g., 5-10 minutes).
-
Stop the incorporation by adding cold TCA.
-
Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.
-
Place the tubes on ice to precipitate the proteins.
-
Collect the precipitated protein on glass fiber filters and wash with cold TCA and ethanol.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration.
Visualizations
References
- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 2. Enzymatic aminoacylation of tRNA with unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thomassci.com [thomassci.com]
- 4. Formylation is not essential for initiation of protein synthesis in all eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins [bmbreports.org]
- 6. d-Amino Acids Indirectly Inhibit Biofilm Formation in Bacillus subtilis by Interfering with Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
issues with N-Formyl-DL-ethionine stability during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Formyl-DL-ethionine in experimental settings. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The two primary stability concerns for this compound are the hydrolysis of the N-formyl group and the oxidation of the ethylthioether side chain. These degradation pathways can be influenced by factors such as pH, temperature, solvent, and exposure to oxygen and light.
Q2: How should solid this compound be stored?
A2: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or lower for long-term stability. For short-term storage, 4°C is acceptable. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: What is the recommended procedure for preparing stock solutions?
A3: It is recommended to prepare stock solutions fresh for each experiment. If a stock solution must be stored, it should be dissolved in a suitable anhydrous solvent such as DMSO or ethanol. For aqueous solutions, use deoxygenated buffers. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The N-formyl group is susceptible to hydrolysis, particularly under acidic or strongly basic conditions. Neutral to slightly acidic pH (around 5-7) is generally recommended to minimize hydrolysis.
Q5: What are the signs of this compound degradation in my experiments?
A5: Degradation may manifest as a loss of biological activity, the appearance of unexpected peaks in analytical chromatography (e.g., HPLC), or a shift in pH of the solution. The primary degradation products would be DL-ethionine (from hydrolysis) and this compound sulfoxide (from oxidation).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected biological activity. | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Ensure proper storage of the solid compound and stock solutions (see FAQs). Verify the purity of the compound using an appropriate analytical method like HPLC before use. |
| Appearance of extra peaks in HPLC or LC-MS analysis. | Hydrolysis of the N-formyl group or oxidation of the thioether side chain. | Analyze for the presence of DL-ethionine and this compound sulfoxide. If degradation is confirmed, review solution preparation and storage procedures. Use deoxygenated solvents and protect solutions from light. |
| Difficulty in dissolving the compound. | The compound may have degraded or absorbed moisture. | Use a fresh vial of the compound. Ensure the solvent is of high purity and appropriate for the intended use. Gentle warming and sonication may aid dissolution, but prolonged exposure to heat should be avoided. |
| Change in the physical appearance of the solid compound (e.g., discoloration, clumping). | Possible degradation or moisture absorption. | Do not use the compound. Discard and obtain a fresh batch. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability Considerations for this compound (Based on Analogs)
| Form | Storage Temperature | Atmosphere | Protection | Expected Stability (with proper storage) | Notes |
| Solid Powder | -20°C or below | Inert Gas (Argon/Nitrogen) | Protect from light | > 1 year | For long-term storage. |
| Solid Powder | 4°C | Inert Gas (Argon/Nitrogen) | Protect from light | Up to 6 months | For short-term storage. |
| In Anhydrous Solvent (e.g., DMSO) | -80°C | Tightly sealed vial | Protect from light | Up to 3 months | Aliquot to avoid freeze-thaw cycles. |
| In Aqueous Buffer | -80°C | Tightly sealed vial | Protect from light | Use immediately; storage not recommended | If storage is necessary, use deoxygenated buffer and store in single-use aliquots for no longer than 24 hours. |
Disclaimer: The stability data presented is extrapolated from chemically similar compounds such as N-Formyl-L-methionine and DL-Methionine derivatives. It is strongly recommended to perform in-house stability studies for your specific experimental conditions.
Experimental Protocols
Protocol for Preparation of a Stock Solution of this compound
-
Preparation of Materials:
-
Ensure this compound is at room temperature before opening the vial to prevent condensation.
-
Use high-purity, anhydrous solvent (e.g., DMSO) or freshly prepared, deoxygenated aqueous buffer (e.g., PBS, pH 7.4, sparged with nitrogen or argon for at least 30 minutes).
-
Use sterile, amber glass vials or vials wrapped in aluminum foil to protect from light.
-
-
Dissolution:
-
Under an inert atmosphere if possible (e.g., in a glove box), weigh the desired amount of this compound.
-
Add the solvent to the solid and vortex gently until fully dissolved. Sonication in a water bath for a short period may be used if necessary, but avoid excessive heating.
-
-
Storage:
-
If the stock solution is not for immediate use, dispense it into single-use aliquots in amber vials.
-
Flash-freeze the aliquots in liquid nitrogen or on dry ice and store them at -80°C.
-
Mandatory Visualization
Technical Support Center: Optimizing N-Formyl-DL-ethionine Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of N-Formyl-DL-ethionine for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a formylated derivative of ethionine, an analog of the essential amino acid methionine. In cellular systems, it is anticipated to have two primary mechanisms of action:
-
Inhibition of Protein Synthesis: Similar to ethionine, this compound can be mistakenly incorporated into polypeptides or interfere with tRNA charging, leading to the inhibition of protein synthesis. The formyl group may further enhance its recognition by the translational machinery, potentially leading to chain termination.
-
Activation of Formyl Peptide Receptors (FPRs): N-formylated peptides are known to be potent agonists of Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors primarily expressed on immune cells.[1] Activation of FPRs can trigger various downstream signaling pathways, leading to cellular responses such as chemotaxis, degranulation, and cytokine production.
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: A recommended starting point for concentration-response experiments is to perform a serial dilution over a broad range. Based on studies with the related compound ethionine, which showed effects in the millimolar range, a starting range of 1 µM to 10 mM is advisable.[2] A dose-response experiment is critical to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is generally soluble in aqueous solutions. For a 100 mM stock solution, dissolve 17.72 mg of this compound (MW: 177.22 g/mol ) in 1 mL of sterile, deionized water or a buffer compatible with your cell culture medium (e.g., PBS). Gentle warming and vortexing may be required to fully dissolve the compound. Filter-sterilize the stock solution through a 0.22 µm filter before adding it to your cell culture medium. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: In which cell types are effects of this compound expected to be most pronounced?
A4: Due to its potential to activate Formyl Peptide Receptors, cell lines of hematopoietic origin, particularly phagocytic cells like neutrophils, monocytes, and macrophages, are expected to be highly responsive. However, its effects on protein synthesis are likely to be universal across most proliferating cell types.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Death or Cytotoxicity | Concentration of this compound is too high. | Perform a dose-response experiment starting from a lower concentration range (e.g., 1 µM to 1 mM). Determine the IC50 value for your cell line. Studies with ethionine have shown cytotoxicity at concentrations of 18-30 mM.[2] |
| Cell line is particularly sensitive to inhibition of protein synthesis. | Reduce the treatment duration. Monitor cell viability at earlier time points (e.g., 6, 12, 24 hours). | |
| Contamination of the compound or stock solution. | Ensure the stock solution is properly filter-sterilized. Test a new batch of the compound. | |
| No Observable Effect | Concentration of this compound is too low. | Increase the concentration range in your dose-response experiment. Consider concentrations up to 10 mM or higher, depending on the cell line's tolerance. |
| The chosen assay is not sensitive to the compound's mechanism of action. | If investigating signaling, ensure your cell line expresses Formyl Peptide Receptors. Consider using an alternative assay, such as a protein synthesis assay (e.g., puromycin incorporation) or a cell migration assay for immune cells. | |
| Insufficient treatment duration. | Extend the incubation time with the compound. Monitor for effects at multiple time points (e.g., 24, 48, 72 hours). | |
| Inconsistent Results Between Experiments | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. |
| Inconsistent compound preparation. | Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability. | |
| Cells are at different passage numbers. | Use cells within a consistent and low passage number range for all experiments. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
| Concentration (mM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 98.1 | 4.8 |
| 0.5 | 92.5 | 6.1 |
| 1 | 85.3 | 5.5 |
| 5 | 55.2 | 7.3 |
| 10 | 25.8 | 6.9 |
| 20 | 5.1 | 3.2 |
Table 2: Experimental Parameters for this compound Optimization
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | Cell line dependent | Optimize for logarithmic growth phase during treatment. |
| Concentration Range | 1 µM - 20 mM | Perform a wide-range dose-response curve initially. |
| Treatment Duration | 6 - 72 hours | Assay dependent; assess at multiple time points. |
| Assay Type | Viability, Proliferation, Signaling, Protein Synthesis | Select an assay relevant to the expected mechanism of action. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Resazurin-Based Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. Include a vehicle control (medium without the compound).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound-containing medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well and incubate for 2-4 hours until a color change is observed.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength (typically 570 nm excitation and 590 nm emission for fluorescence).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Potential signaling pathway activated by this compound via FPR.
Caption: Logical troubleshooting guide for this compound experiments.
References
troubleshooting inconsistent results in N-Formyl-DL-ethionine experiments
Welcome to the technical support center for N-Formyl-DL-ethionine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
A1: this compound is a derivative of the amino acid ethionine, featuring a formyl group on its amino terminus. It is a structural analog of N-Formyl-DL-methionine. N-formylated peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), are known to act as potent agonists for formyl peptide receptors (FPRs), which are G protein-coupled receptors (GPCRs) primarily expressed on immune cells like neutrophils and monocytes.[1][2] These receptors are involved in chemotaxis and inflammatory responses. Given its structural similarity to other FPR agonists, this compound is expected to interact with FPRs. However, as ethionine is a known antagonist of methionine, its effects may differ from methionine-containing N-formylated peptides, potentially acting as a biased agonist or an antagonist.
Q2: How should I store and handle this compound?
A2: this compound should be stored as a solid in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended to minimize degradation.[3] When preparing stock solutions, use a suitable solvent such as DMSO.[4] It is advisable to prepare fresh solutions for each experiment or to store aliquots of the stock solution at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[5]
Q3: What are the potential safety precautions I should take when working with this compound?
A3: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7]
Q4: My this compound powder appears clumpy. Is it still usable?
A4: Clumping of the powder may indicate moisture absorption. While this might not necessarily mean the compound has chemically degraded, it can make accurate weighing difficult.[5] To ensure reproducibility, it is crucial to use a precisely weighed amount of the compound. If clumping is observed, consider drying the compound under vacuum, and always store it in a desiccator to prevent moisture absorption.
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Prepare a fresh stock solution of this compound. If possible, use a new batch of the compound. | N-formylated peptides can be susceptible to degradation, especially in solution. Repeated freeze-thaw cycles can also compromise the integrity of the compound.[5] |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration range. | The biological activity of a compound is concentration-dependent. An inappropriate concentration may result in no observable effect or cellular toxicity. |
| Low Receptor Expression | Confirm the expression of formyl peptide receptors (FPRs) on your cell line using techniques like flow cytometry, western blot, or qPCR. | The target cells must express the receptor for the compound to elicit a response.[8] |
| Presence of D- and L-Isomers | Be aware that this compound is a racemic mixture. The D- and L-isomers may have different affinities and efficacies for the receptor.[9][10] | Receptor binding sites are often stereospecific, and one isomer may be more active than the other, or they could have opposing effects.[9][11] |
| Assay Interference | Include appropriate controls, such as a vehicle control and a positive control (e.g., fMLP), in your experiment. | This helps to differentiate between a true biological effect and an artifact of the assay system.[12] |
Issue 2: High Background Signal in Assays
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Contamination of Compound | Ensure the purity of your this compound. Consider potential contamination with endotoxins, especially in immunological assays. | Endotoxins can trigger non-specific immune responses, leading to high background signals.[13] |
| Constitutive Receptor Activity | Some GPCRs can exhibit basal activity even in the absence of a ligand. If possible, use an inverse agonist to reduce this basal signal. | This is an inherent property of some receptor systems that needs to be accounted for in the experimental design.[8] |
| Non-specific Binding | Increase the number of washing steps in your assay protocol. Include a non-specific binding control by adding a high concentration of an unlabeled ligand. | This helps to reduce signal from the compound binding to sites other than the receptor of interest.[8] |
| Cellular Stress | Ensure optimal cell culture conditions, including proper media, temperature, and CO2 levels. Avoid over-confluency of cells. | Stressed cells can behave unpredictably and contribute to high background signals. |
Experimental Protocols
General Protocol for a Cell-Based Calcium Flux Assay
This protocol provides a general framework for measuring the activation of formyl peptide receptors (FPRs) by this compound.
-
Cell Preparation:
-
Culture cells expressing the formyl peptide receptor of interest (e.g., HL-60 cells differentiated into a neutrophil-like phenotype) in appropriate media.
-
On the day of the experiment, harvest the cells and wash them with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Resuspend the cells to the desired concentration.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate the cells to allow for de-esterification of the dye.
-
Wash the cells to remove excess dye.
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations.
-
Prepare a positive control (e.g., fMLP) and a vehicle control (assay buffer with the same final concentration of DMSO).
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader or a fluorometer to measure the baseline fluorescence of the cell suspension.
-
Add the this compound dilutions, positive control, or vehicle control to the cells.
-
Immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each condition.
-
Plot the fluorescence response against the ligand concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Calcium Flux Assay
| Concentration (M) | Mean Fluorescence Change (RFU) | Standard Deviation |
| 1.00E-10 | 15 | 3 |
| 1.00E-09 | 55 | 8 |
| 1.00E-08 | 250 | 25 |
| 1.00E-07 | 800 | 60 |
| 1.00E-06 | 1500 | 120 |
| 1.00E-05 | 1600 | 130 |
Table 2: Comparison of Agonist Potency at the Formyl Peptide Receptor 1 (FPR1)
| Compound | EC50 (nM) |
| fMLP (positive control) | 1.5 |
| This compound | 25.3 |
| Ethionine (negative control) | > 10,000 |
Visualizations
Caption: A generalized workflow for conducting experiments with this compound.
Caption: A simplified diagram of the potential signaling cascade initiated by FPR activation.[14][15][16][17]
References
- 1. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formyl-L-methionine | CAS#:4289-98-9 | Chemsrc [chemsrc.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Effect of Methionine Restriction on Aging: Its Relationship to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. reddit.com [reddit.com]
- 11. The effect of stereochemistry on the thermodynamic characteristics of the binding of fenoterol stereoisomers to the β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 16. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of N-Formyl-DL-ethionine in storage
This technical support center provides guidance on the proper storage and handling of N-Formyl-DL-ethionine to minimize degradation and ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2] To prevent degradation from moisture and oxidation, consider the following recommendations based on best practices for similar compounds like DL-methionine[3]:
| Storage Duration | Temperature | Atmosphere | Additional Precautions |
| Long-term (up to 3 years) | -20°C | Inert gas (e.g., argon or nitrogen) | Use of a desiccator is recommended. |
| Short-term (up to 2 years) | 2-8°C | Tightly sealed container | Protect from light. |
Q2: How should I store solutions of this compound?
Solutions of this compound are significantly less stable than the solid form.[3] If you must store the compound in solution, it is crucial to do so at low temperatures for a limited time.
| Storage Duration | Temperature | Recommendations |
| Up to 6 months | -80°C | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Up to 1 month | -20°C | Aliquot into single-use vials. |
Q3: What are the primary degradation pathways for this compound?
-
Hydrolysis: The N-formyl group can be susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH, yielding DL-ethionine and formic acid.
-
Oxidation: The sulfur atom in the ethionine side chain is prone to oxidation, which can lead to the formation of this compound sulfoxide and subsequently this compound sulfone, especially upon exposure to atmospheric oxygen over time.[3]
References
dealing with cytotoxicity of N-Formyl-DL-ethionine in cell lines
Welcome to the technical support center for researchers working with N-Formyl-DL-ethionine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate the challenges associated with the cytotoxicity of this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to DL-ethionine?
This compound is a derivative of DL-ethionine. Ethionine is an analog of the essential amino acid methionine, where the methyl group is replaced by an ethyl group.[1] This structural similarity allows it to act as a methionine antagonist, interfering with crucial cellular processes. The "N-Formyl" group is a modification at the amino group of the amino acid, which can influence its metabolic processing and cellular uptake.
Q2: What is the primary mechanism of ethionine-induced cytotoxicity?
Ethionine's toxicity stems from its role as an antimetabolite.[1][2] The primary mechanisms include:
-
ATP Trapping: Ethionine is converted in the liver to S-adenosyl-L-ethionine (SAE), a stable compound that traps adenosine triphosphate (ATP), leading to a depletion of cellular ATP.[2][3]
-
Inhibition of Protein Synthesis: By competing with methionine, ethionine can be mistakenly incorporated into proteins, leading to the synthesis of non-functional or abnormal proteins.[2][3]
-
Disruption of Methylation: The formation of SAE depletes the pool of S-adenosyl-L-methionine (SAM), the universal methyl donor, thereby inhibiting essential methylation reactions of DNA, RNA, and proteins.
-
Induction of Oxidative Stress & Apoptosis: Studies have shown that ethionine can induce the overproduction of reactive oxygen species (ROS), leading to lysosomal and mitochondrial dysfunction, which in turn activates caspase-dependent apoptosis.[4]
Q3: Why am I seeing high levels of cell death even at low concentrations?
Several factors could contribute to unexpectedly high cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to cytotoxic agents.[5] For example, rapidly proliferating cells or those with a high metabolic rate might be more susceptible to antimetabolites like ethionine.
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at high concentrations. It is crucial to ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5%).[6]
-
Compound Purity and Stability: Impurities in the compound or degradation over time can lead to increased toxicity.
-
Contamination: Biological contaminants like mycoplasma can stress cells and make them more vulnerable to chemical insults.[7]
Q4: How can I mitigate the cytotoxicity of this compound to study its other effects?
To reduce general cytotoxicity while studying specific effects, consider the following strategies:
-
Dose-Response Optimization: Conduct a thorough dose-response experiment to identify a concentration that elicits the desired biological effect without causing excessive cell death.
-
Time-Course Experiments: The toxic effects of ethionine can be time-dependent. Shortening the exposure time may allow for the observation of earlier, non-cytotoxic effects.
-
Supplementation with Methionine: Since ethionine is a methionine antagonist, co-treatment with L-methionine may competitively inhibit its toxic effects. The ratio of methionine to ethionine will need to be optimized for your specific cell line and experimental goals.
-
Use of Antioxidants: As ethionine can induce oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help alleviate ROS-mediated cytotoxicity.[4]
Troubleshooting Guide
Unexpected results are common in cell culture experiments. This guide addresses specific issues you might encounter when working with this compound.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| High variance between replicate wells | 1. Inconsistent cell seeding density. 2. Uneven compound distribution due to improper mixing. 3. "Edge effect" in the microplate where outer wells evaporate faster.[8] 4. Pipetting errors.[9] | 1. Ensure the cell suspension is homogenous before seeding. 2. Mix the plate gently by tapping or using a plate shaker after adding the compound. 3. Avoid using the outermost wells of the plate for experiments; fill them with sterile PBS or media instead. 4. Use calibrated pipettes and proper technique. |
| IC50 value is much higher/lower than expected | 1. Cell density is too high or too low.[9] 2. Incorrect incubation time for the assay. 3. The chosen cell line is particularly resistant or sensitive. 4. Compound may have degraded. | 1. Optimize cell seeding density for your specific assay and cell line. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint. 3. Test a different cell line or consult literature for expected sensitivity. 4. Prepare fresh stock solutions of the compound. |
| Increased absorbance/viability at high compound concentrations in MTT/WST assays | 1. The compound is chemically reducing the tetrazolium salt (MTT/WST).[10] 2. The compound is causing a stress response that increases metabolic activity before cell death.[10] 3. The compound is precipitating in the media, causing light scattering. | 1. Run a cell-free control with media, compound, and the assay reagent to check for direct chemical reaction. 2. Visually inspect cells under a microscope for signs of stress or death. Consider a different viability assay (e.g., LDH release or Trypan Blue).[11] 3. Check for precipitate in the wells. If present, try a different solvent or lower the concentration. |
| Cells morphology changes dramatically (e.g., rounding, detachment) | 1. This is a common sign of cytotoxicity and apoptosis. 2. The solvent concentration is too high. 3. The compound is affecting cell adhesion proteins. | 1. This is an expected outcome at cytotoxic concentrations. Correlate these morphological changes with your viability assay data. 2. Run a vehicle control with the highest concentration of solvent used in the experiment to rule out solvent toxicity. 3. This could be a specific mechanism of action. Investigate further with assays for adhesion molecules. |
Logical Troubleshooting Workflow
This diagram provides a step-by-step decision-making process for troubleshooting unexpected cytotoxicity results.
Quantitative Data Summary
While specific IC50 values for this compound are not widely published, the following table provides representative IC50 values for its parent compound, DL-ethionine , in various cell lines to serve as a starting point for experimental design. Note: These values are illustrative and will vary based on experimental conditions.
| Cell Line | Cell Type | Assay | Exposure Time (h) | Approx. IC50 (mM) |
| Rat Hepatocytes | Primary Liver Cells | Neutral Red Uptake | 20 | 18 - 30 |
| Rat Hepatocytes | Primary Liver Cells | ATP Depletion | 1 | 20 - 30 |
| HT-22 | Mouse Hippocampal | Flow Cytometry | 24 | Varies |
| MCF-7 | Human Breast Cancer | Proliferation Assay | 72 | Varies |
Data synthesized from multiple sources indicating concentrations at which toxic effects are observed.[3][4][12]
Key Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol outlines the measurement of cell viability based on the metabolic reduction of the tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases.
Materials:
-
This compound
-
Sterile DMSO
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Suspend cells in complete medium and seed into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in complete medium to create 2X working concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions (including a vehicle-only control) to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Cytotoxicity Experiment Workflow
The following diagram illustrates the typical workflow for a cytotoxicity experiment.
Postulated Signaling Pathway of Cytotoxicity
This diagram illustrates the potential mechanism by which this compound induces cytotoxicity by antagonizing methionine.
References
- 1. Ethionine [bionity.com]
- 2. L-Ethionine | C6H13NO2S | CID 25674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethionine toxicity in vitro: the correlation of data from rat hepatocyte suspensions and monolayers with in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethionine Suppresses Mitochondria Autophagy and Induces Apoptosis via Activation of Reactive Oxygen Species in Neural Tube Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dojindo.com [dojindo.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Methionine cytotoxicity in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for Ethionine-Containing Peptides
Welcome to the technical support center for refining High-Performance Liquid Chromatography (HPLC) methods for the enhanced separation of ethionine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for optimizing their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: Why do my ethionine-containing peptides show longer retention times compared to their methionine analogs?
A1: Ethionine is more hydrophobic than methionine due to the replacement of the methyl group with an ethyl group. In reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, this increased hydrophobicity leads to stronger interaction with the nonpolar stationary phase (e.g., C18, C8), resulting in longer retention times.[1][2]
Q2: What is the primary cause of peak tailing when analyzing ethionine-containing peptides?
A2: Peak tailing for peptides, including those with ethionine, is often caused by secondary interactions between the basic amino acid residues in the peptide and acidic residual silanol groups on the silica-based stationary phase.[3][4] It can also be exacerbated by column overload or the use of a mobile phase with insufficient ionic strength.[3]
Q3: How can I reduce peak fronting in my chromatograms?
A3: Peak fronting is typically a result of sample overload, where the concentration or volume of the injected sample is too high for the column's capacity.[5] It can also be caused by using a sample solvent that is stronger (i.e., has a higher elution strength) than the initial mobile phase.
Q4: Is ethionine stable under typical RP-HPLC conditions?
A4: Ethionine, like methionine, contains a sulfur atom that can be susceptible to oxidation, especially at extreme pH values or in the presence of certain mobile phase contaminants. Using freshly prepared mobile phases and high-quality solvents is recommended to minimize the risk of on-column degradation.
Q5: Which type of column is best suited for separating hydrophobic peptides like those containing ethionine?
A5: For highly hydrophobic peptides, it is often beneficial to use a stationary phase with a shorter alkyl chain (e.g., C8 or C4) or a phenyl-based column.[4] These phases provide less hydrophobic retention than a traditional C18 column, which can help to elute strongly retained peptides with better peak shape and within a reasonable time frame.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of ethionine-containing peptides.
Problem 1: Poor Resolution and Co-eluting Peaks
Symptoms:
-
Peptide of interest is not baseline separated from impurities.
-
Multiple peaks are merged into a single broad peak.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Mobile Phase Composition | Modify the organic solvent gradient. A shallower gradient can improve the separation of closely eluting species. Also, consider changing the organic solvent (e.g., from acetonitrile to methanol) or the ion-pairing agent (e.g., from trifluoroacetic acid (TFA) to formic acid) to alter selectivity.[6] |
| Incorrect Column Chemistry | Screen different stationary phases. If using a C18 column, try a C8, C4, or a phenyl-hexyl column to exploit different separation mechanisms.[4] |
| Suboptimal pH of the Mobile Phase | Adjust the pH of the aqueous mobile phase. Small changes in pH can alter the ionization state of the peptide and its impurities, leading to significant changes in retention and selectivity. |
| Elevated Column Temperature | Increasing the column temperature can sometimes improve peak shape and resolution for hydrophobic peptides by reducing mobile phase viscosity and increasing mass transfer. |
Problem 2: Broad and Asymmetric Peaks (Tailing or Fronting)
Symptoms:
-
Peaks exhibit a tailing factor (Tf) or asymmetry factor (As) significantly greater than 1 (tailing).
-
Peaks show a leading edge, with Tf or As less than 1 (fronting).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanols (Tailing) | Use a mobile phase with a strong ion-pairing agent like TFA (0.1%) to mask the residual silanols on the column packing.[3][4] Alternatively, use an end-capped column specifically designed for peptide separations. |
| Column Overload (Fronting/Tailing) | Reduce the sample concentration or injection volume.[5] If high loading is necessary, consider using a column with a larger internal diameter. |
| Sample Solvent Effects (Fronting) | Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength. |
| Column Contamination or Degradation (Tailing) | Flush the column with a strong solvent wash sequence. If performance does not improve, the column may need to be replaced. |
Experimental Protocols
Protocol 1: General Screening Method for Ethionine-Containing Peptides
This protocol outlines a starting point for developing a separation method for a new ethionine-containing peptide.
-
Column Selection: Begin with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) as a general-purpose choice.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Gradient Program:
-
Flow Rate: 1.0 mL/min
-
Gradient: 5-65% B over 30 minutes.
-
-
Detection: UV at 220 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Protocol 2: Optimization for Highly Hydrophobic Ethionine Peptides
This protocol is designed for peptides that show excessive retention or poor peak shape with the general screening method.
-
Column Selection: Switch to a C8 or C4 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
-
Gradient Program:
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with a higher initial percentage of mobile phase B (e.g., 15%) and run a shallower gradient (e.g., 15-55% B over 40 minutes).
-
-
Detection: UV at 220 nm.
-
Column Temperature: Increase to 40-50 °C.
-
Injection Volume: 5-10 µL.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A systematic workflow for developing an HPLC method for peptides.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rbvi.ucsf.edu [rbvi.ucsf.edu]
- 3. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
optimizing mass spectrometry parameters for N-Formyl-DL-ethionine fragmentation
Welcome to the technical support center for optimizing mass spectrometry parameters for the analysis of N-Formyl-DL-ethionine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal fragmentation and signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a derivative of the amino acid ethionine. Its key properties are summarized below.
| Property | Value |
| Chemical Formula | C7H13NO3S[1] |
| Molecular Weight | 191.25 g/mol |
| CAS Number | 126872-00-2[1] |
| Synonyms | N/A |
Q2: What is the expected parent ion (precursor ion) for this compound in positive electrospray ionization (ESI+)?
A2: In positive ESI mode, you can typically expect to see the protonated molecule, [M+H]+, at an m/z of 192.26. It is also common to observe adducts with sodium ([M+Na]+) at m/z 214.24 or potassium ([M+K]+) at m/z 230.33, especially if there are trace amounts of these salts in your sample or mobile phase.[2][3][4][5][6]
Q3: What are the likely fragmentation patterns for this compound in tandem mass spectrometry (MS/MS)?
A proposed fragmentation scheme is visualized below:
Caption: Predicted fragmentation pathway for this compound.
Q4: How can I optimize the collision energy for the fragmentation of this compound?
A4: Collision energy is a critical parameter for achieving informative fragment ions.[10][11][12] A systematic approach is recommended, such as performing a collision energy ramp experiment. In this experiment, the intensity of the product ions is monitored as the collision energy is incrementally increased.[12] The optimal collision energy will be the value that produces the highest abundance and richest variety of fragment ions.[12] It is important to note that larger molecules generally require higher collision energies for effective fragmentation.[12]
Troubleshooting Guide
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
Issue 1: Low or No Signal Intensity
| Possible Cause | Troubleshooting Step |
| Improper Sample Concentration | Ensure your sample is at an appropriate concentration. If it's too dilute, you may not get a strong signal; if too concentrated, ion suppression can occur.[13] |
| Suboptimal Ionization | Experiment with different ionization sources if available (e.g., APCI). For ESI, ensure the mobile phase composition is suitable for ionization; acidic mobile phases often improve protonation in positive mode.[13][14][15][16] |
| Instrument Not Tuned/Calibrated | Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[13] |
| Contaminated Ion Source | A dirty ion source can significantly suppress the signal.[14] Regular cleaning is essential for optimal performance.[14] |
| Unstable Electrospray | Visually inspect the electrospray needle to confirm a consistent and fine spray. An unstable spray is a common cause of signal loss.[14][17] |
Issue 2: Poor or No Fragmentation
| Possible Cause | Troubleshooting Step |
| Suboptimal Collision Energy | If the collision energy is too low, you will see insufficient fragmentation with the precursor ion dominating the spectrum.[12] If it's too high, you may see over-fragmentation into small, uninformative ions.[12] Perform a collision energy optimization experiment as described in the FAQ and the experimental protocols below. |
| Incorrect Precursor Ion Selection | Double-check that the correct m/z for the precursor ion ([M+H]+, [M+Na]+, etc.) is being isolated for fragmentation.[12] |
| Collision Cell Gas Pressure | Ensure the collision gas (e.g., argon, nitrogen) pressure is at the manufacturer's recommended level. Low pressure can lead to inefficient fragmentation. |
Issue 3: Dominant Adduct Ions, Low [M+H]+
| Possible Cause | Troubleshooting Step |
| Salt Contamination | Sodium and potassium adducts are common in ESI-MS.[2][3] Use high-purity, MS-grade solvents and additives to minimize salt contamination.[14] If adducts are still problematic, consider using a cation-exchange resin to clean up your sample. |
| Mobile Phase Additives | The choice of mobile phase additive can influence adduct formation. While acids like formic acid promote protonation, other additives might enhance adducts. |
Below is a troubleshooting workflow to help diagnose and resolve common issues:
Caption: Troubleshooting workflow for MS analysis of this compound.
Experimental Protocols
Protocol 1: Direct Infusion Analysis for Parameter Optimization
This protocol describes how to perform a direct infusion experiment to optimize key mass spectrometry parameters for this compound.
1. Sample Preparation:
-
Prepare a 1 µg/mL stock solution of this compound in a 50:50 mixture of MS-grade acetonitrile and water with 0.1% formic acid.
2. Mass Spectrometer Setup:
-
Set up the mass spectrometer for positive electrospray ionization (ESI+).
-
Infuse the sample solution at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
3. Parameter Optimization Workflow:
Caption: Workflow for direct infusion parameter optimization.
4. Detailed Steps:
-
Cone/Fragmentor Voltage: While infusing the sample, acquire full scan mass spectra and vary the cone (or fragmentor) voltage in small increments (e.g., 5-10 V). Monitor the intensity of the [M+H]+ ion at m/z 192.26. Select the voltage that gives the highest stable intensity for this ion.
-
Capillary Voltage: With the optimized cone voltage, vary the capillary voltage (e.g., from 2.5 to 4.5 kV) and find the setting that maximizes the [M+H]+ signal.
-
Gas Flows: Adjust the nebulizer and drying gas flow rates to achieve a stable spray and optimal desolvation, which will be indicated by a strong and stable signal for the ion of interest.
-
Collision Energy Ramp (for MS/MS):
-
Set the mass spectrometer to product ion scan mode, selecting the [M+H]+ ion (m/z 192.26) as the precursor.
-
Acquire a series of product ion spectra while ramping the collision energy over a broad range (e.g., 5 to 50 eV) in small increments (e.g., 2 eV).
-
Plot the intensity of key fragment ions as a function of collision energy to determine the optimal value(s).
-
Example Data for Collision Energy Optimization:
| Collision Energy (eV) | Precursor Ion Intensity (counts) | Fragment Ion 1 (m/z 174.25) Intensity (counts) | Fragment Ion 2 (m/z 164.26) Intensity (counts) |
| 5 | 1.2e6 | 5.0e3 | 2.1e3 |
| 10 | 1.1e6 | 2.5e4 | 1.5e4 |
| 15 | 9.5e5 | 8.0e4 | 6.2e4 |
| 20 | 7.2e5 | 1.5e5 | 1.1e5 |
| 25 | 4.1e5 | 1.1e5 | 8.5e4 |
| 30 | 2.5e5 | 6.0e4 | 4.3e4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
References
- 1. 126872-00-2 | this compound | Tetrahedron [thsci.com]
- 2. support.waters.com [support.waters.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. skyline.ms [skyline.ms]
- 12. benchchem.com [benchchem.com]
- 13. gmi-inc.com [gmi-inc.com]
- 14. benchchem.com [benchchem.com]
- 15. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
Validation & Comparative
Unveiling the Translational Inhibitory Potential of N-Formyl-DL-ethionine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothesized translational inhibitory effects of N-Formyl-DL-ethionine against established translation inhibitors. While direct experimental data on this compound is currently limited, this document extrapolates its potential mechanism of action based on its structural analogy to N-formyl-methionine and the known properties of ethionine. This guide also presents detailed experimental protocols to facilitate further investigation into its efficacy.
Hypothesized Inhibitory Mechanism of this compound
This compound is a synthetic amino acid analog. Its structure suggests a potential role as a competitive inhibitor of translation initiation. In prokaryotes and eukaryotic organelles (mitochondria and chloroplasts), protein synthesis is initiated with N-formyl-methionine (fMet). The formyl group is crucial for the binding of the initiator tRNA (tRNAfMet) to the ribosomal P-site.
It is hypothesized that this compound, mimicking N-formyl-methionine, could be mistakenly recognized by the translational machinery. Specifically, it may be loaded onto the initiator tRNA, forming N-Formyl-ethionyl-tRNAfMet. This altered initiator tRNA might then bind to the ribosomal P-site, but due to the presence of the ethyl group instead of the methyl group in methionine, it could hinder the formation of the first peptide bond or subsequent translocation, thereby arresting protein synthesis at the initiation phase.
Comparative Analysis of Translation Inhibitors
To provide a context for the potential inhibitory effects of this compound, the following table compares its hypothesized characteristics with those of well-established translation inhibitors.
| Inhibitor | Hypothesized/Known Mechanism of Action | Target Organism/System | Effective Concentration (IC50) |
| This compound | Hypothesized: Competitive inhibitor of translation initiation by mimicking N-formyl-methionine. | Primarily prokaryotes and eukaryotic organelles. | Not yet determined. |
| Cycloheximide | Blocks the translocation step in elongation by binding to the E-site of the 80S ribosome.[1][2] | Eukaryotes. | ~6.6 µM in HepG2 cells.[3] |
| Puromycin | Causes premature chain termination by acting as an analog of the 3' end of aminoacyl-tRNA.[4][5][6][7][8] | Prokaryotes and Eukaryotes. | ~1.6 µM in HepG2 cells; 3.96 µM in NIH/3T3 cells.[3][4] |
| Kasugamycin | Inhibits translation initiation by binding to the 30S ribosomal subunit and interfering with the binding of initiator tRNA.[9][10][11][12][13] | Primarily bacteria. | Varies depending on the bacterial strain and conditions. |
Experimental Protocols for Assessing Translational Inhibition
To empirically validate the inhibitory effect of this compound and determine its IC50, a standard in vitro translation assay can be employed.
In Vitro Translation Inhibition Assay
Objective: To quantify the inhibitory effect of a compound on the synthesis of a reporter protein in a cell-free translation system.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract, Rabbit Reticulocyte Lysate)
-
Reporter mRNA (e.g., encoding Luciferase or Green Fluorescent Protein)
-
This compound and other inhibitors (as positive controls)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Nuclease-free water
-
Luminometer or Fluorometer
-
96-well plates
Procedure:
-
Prepare a master mix: Combine the cell-free extract, reporter mRNA, amino acid mixture, and energy source in a single tube.
-
Prepare inhibitor dilutions: Create a serial dilution of this compound and control inhibitors in nuclease-free water.
-
Set up the reaction: In a 96-well plate, add the master mix to each well. Then, add the different concentrations of the inhibitors to their respective wells. Include a negative control (no inhibitor) and a blank (no mRNA).
-
Incubate: Incubate the plate at the optimal temperature for the cell-free system (e.g., 37°C for E. coli S30 extract) for a specified time (e.g., 1-2 hours).
-
Measure reporter activity:
-
For Luciferase: Add the luciferase substrate and measure luminescence using a luminometer.
-
For GFP: Measure fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (from the blank wells) from all measurements.
-
Normalize the signal from the inhibitor-treated wells to the signal from the negative control well to calculate the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Hypothesized mechanism of this compound action.
Caption: In vitro translation inhibition assay workflow.
References
- 1. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor [mdpi.com]
- 5. Puromycin - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. agscientific.com [agscientific.com]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]
- 12. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural analysis of kasugamycin inhibition of translation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethionine and N-Formyl-DL-ethionine: Efficacy and Biological Impact
A Note on Data Availability
Ethionine: A Methionine Antagonist with Diverse Biological Effects
Ethionine, the S-ethyl analog of the essential amino acid methionine, acts as a potent antimetabolite, interfering with critical cellular processes.[1][2] Its primary mechanism of action involves the substitution of methionine in biochemical reactions, leading to widespread cellular dysfunction.[1]
Mechanism of Action
The primary mechanism of ethionine's toxicity stems from its interference with methionine metabolism. Ethionine is activated by ATP to form S-adenosylethionine (SAE), an analog of S-adenosylmethionine (SAM), which is a universal methyl donor in the cell.[1][3] This process leads to several detrimental downstream effects:
-
ATP Depletion: The formation of SAE traps adenosine, leading to a significant decrease in cellular ATP levels.[3][4][5] This energy deficit impairs numerous cellular functions.
-
Inhibition of Methylation: SAE is a poor ethyl donor compared to SAM as a methyl donor. The accumulation of SAE competitively inhibits SAM-dependent methyltransferases, leading to the hypomethylation of DNA, RNA, and proteins.[6] This can alter gene expression and protein function.
-
Protein Synthesis Disruption: Ethionine can be mistakenly incorporated into proteins in place of methionine, leading to the synthesis of non-functional or misfolded proteins.[1]
-
Glutathione Depletion: Ethionine administration has been shown to cause a marked decrease in hepatic glutathione (GSH) concentrations within hours of exposure, compromising the cell's antioxidant defenses.[7][8]
Biological Effects
The multifaceted mechanism of ethionine results in a range of biological effects, most notably:
-
Hepatotoxicity: Ethionine is a well-established hepatotoxin, inducing fatty liver (steatosis) by inhibiting the synthesis of very low-density lipoproteins (VLDL), which are necessary for triglyceride transport out of the liver.[1]
-
Carcinogenesis: Chronic exposure to ethionine is carcinogenic, particularly in the liver.[1][3] Its ability to induce DNA hypomethylation and ethylate DNA contributes to its carcinogenic properties.[1][2]
-
Induction of Apoptosis: Recent studies suggest that ethionine can induce apoptosis, particularly in the context of neural tube defects, through the activation of reactive oxygen species (ROS) and caspase-3-dependent mitochondrial pathways.[9]
Quantitative Data on Ethionine's Effects
| Parameter | Organism/System | Concentration/Dose | Effect | Reference |
| LD50 (Acute, 7-day) | Swiss mice (intraperitoneal) | 185 mg/kg | Lethality | [10] |
| ATP Levels | Rat Hepatocyte Suspensions | 20-30 mM (1 hour) | Depletion | [4] |
| ATP Levels | Anesthetized Rat Liver (in vivo) | 1 mg/g body weight (3-4 hours) | ~30% decrease | [11] |
| Glutathione (GSH) Levels | Rat Hepatocyte Suspensions | 20-30 mM (1 hour) | Depletion | [4] |
| Glutathione (GSH) Levels | Rat Liver (in vivo) | - | Marked decrease within 5 hours | [7][8] |
| Protein Synthesis | Rat Hepatocyte Suspensions | - | Reduced | [4] |
| Urea Synthesis | Rat Hepatocyte Suspensions | 10-30 mM (1-3 hours) | Increased | [4] |
| Urea Synthesis | Cultured Rat Hepatocytes | 18-30 mM (20 hours) | Reduced | [4] |
Experimental Protocols for Studying Ethionine
In Vitro Assessment of Ethionine-Induced Hepatotoxicity
This protocol outlines a general procedure for investigating the cytotoxic and metabolic effects of ethionine on primary rat hepatocytes.
1. Hepatocyte Isolation and Culture:
-
Isolate primary hepatocytes from rats using a collagenase perfusion method.
-
Culture the hepatocytes in appropriate media (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, and antibiotics.
-
Allow cells to attach and form a monolayer for 24 hours before treatment.
2. Ethionine Treatment:
-
Prepare stock solutions of ethionine in a suitable solvent (e.g., culture medium).
-
Treat hepatocyte cultures with a range of ethionine concentrations (e.g., 0-30 mM) for various time points (e.g., 1, 4, 20 hours).[4]
3. Assessment of Cytotoxicity and Metabolic Function:
-
Cytotoxicity Assays:
-
LDH Leakage: Measure the activity of lactate dehydrogenase (LDH) in the culture medium as an indicator of membrane damage.
-
MTT Assay: Assess cell viability by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
-
Metabolic Assays:
-
ATP Levels: Lyse the cells and measure intracellular ATP concentrations using a luciferin/luciferase-based assay.[4]
-
GSH Levels: Measure intracellular glutathione levels using a commercially available kit.[4]
-
Protein Synthesis: Determine the rate of protein synthesis by measuring the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into cellular proteins.[4]
-
Urea Synthesis: Measure the concentration of urea in the culture medium as an indicator of liver-specific function.[4]
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Ethionine-Induced Cellular Disruption
References
- 1. L-Ethionine | C6H13NO2S | CID 25674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethionine [bionity.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Ethionine toxicity in vitro: the correlation of data from rat hepatocyte suspensions and monolayers with in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Ethionine inhibits in vivo methylation of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatic glutathione concentrations linked to ethionine toxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Ethionine Suppresses Mitochondria Autophagy and Induces Apoptosis via Activation of Reactive Oxygen Species in Neural Tube Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute lethality of D- and L-ethionine in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Translation Initiators: N-Formyl-DL-ethionine versus N-formylmethionine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-formylmethionine (fMet), the canonical translation initiator in prokaryotes, and the synthetic analogue, N-Formyl-DL-ethionine. The information presented herein is based on established scientific literature and provides a framework for understanding their respective roles and potential applications in protein synthesis.
Introduction to Translation Initiation
Translation, the process of protein synthesis, is a fundamental biological pathway. In prokaryotic organisms and in the mitochondria and chloroplasts of eukaryotes, translation is predominantly initiated by a specialized amino acid, N-formylmethionine (fMet). This molecule is delivered to the ribosome by a specific initiator tRNA (tRNAfMet), which recognizes the AUG start codon on the messenger RNA (mRNA). The formyl group is crucial for the efficient binding of the initiator tRNA to the ribosomal P-site, thereby setting the correct reading frame for the synthesis of the polypeptide chain.
This compound is a synthetic analogue of N-formylmethionine, where the methyl group of the methionine side chain is replaced by an ethyl group. This structural modification raises questions about its ability to function as a substitute for fMet in translation initiation. This guide will explore the known functions of fMet and the potential, albeit largely uncharacterized, role of this compound.
N-formylmethionine: The Established Initiator
N-formylmethionine is the universal initiator of protein synthesis in bacteria and organelles of prokaryotic origin.[1] Its formation involves the enzymatic formylation of methionyl-tRNAfMet by methionyl-tRNA formyltransferase (FMT). This modification is critical for preventing the initiator tRNA from participating in the elongation phase of protein synthesis.
Recent studies have also revealed a surprising role for fMet in eukaryotic cytosol under conditions of cellular stress. This process, termed "alternative translation initiation," suggests that fMet-initiated protein synthesis may be a conserved mechanism with broader biological significance than previously understood.
This compound: A Potential but Unproven Alternative
Ethionine, the non-formylated precursor of this compound, is known to be a methionine antagonist. It can be activated by aminoacyl-tRNA synthetases and incorporated into proteins in place of methionine. Studies have shown that ethionine incorporation can impair protein synthesis and lead to the production of non-functional or rapidly degraded proteins. For instance, research on Saccharomyces cerevisiae demonstrated that ethionine impairs the synthesis of mitochondrial translation products and that the resulting proteins are degraded more rapidly.[2] Similarly, the incorporation of ethionine into alpha-amylase has been observed in Bacillus subtilis.[3]
Despite the evidence for ethionine incorporation, there is a significant lack of direct experimental data on the formation of N-formyl-ethionyl-tRNA and the subsequent use of this compound as a translation initiator. It is plausible that ethionyl-tRNAfMet could be a substrate for methionyl-tRNA formyltransferase, leading to the formation of N-formyl-ethionyl-tRNAfMet. However, the efficiency of this reaction and the ability of the resulting molecule to initiate translation are currently unknown.
Comparative Data
Due to the limited research on this compound as a translation initiator, a direct quantitative comparison with N-formylmethionine is not available in the current scientific literature. The following table summarizes the known properties of both molecules.
| Feature | N-formylmethionine | This compound |
| Natural Occurrence | Yes (Prokaryotes, Mitochondria, Chloroplasts, Eukaryotic cytosol under stress) | No (Synthetic) |
| Role in Translation Initiation | Canonical initiator in prokaryotes and organelles.[1] | Not established; likely a poor or non-functional substitute. |
| Enzymatic Formation | Formylation of Met-tRNAfMet by methionyl-tRNA formyltransferase. | Hypothetical formylation of Ethionyl-tRNAfMet; efficiency unknown. |
| Effect on Protein Synthesis | Essential for efficient initiation in most bacteria.[1] | Likely inhibitory, based on the effects of ethionine.[2] |
| Incorporation into Polypeptide Chain | Incorporated at the N-terminus. | Potential for N-terminal incorporation, but not confirmed. |
| Post-translational Modification | The formyl group and often the entire fMet residue are typically removed. | Fate of the N-terminal residue is unknown. |
Experimental Protocols
To experimentally compare the efficacy of this compound and N-formylmethionine as translation initiators, the following key experiments could be performed.
In Vitro Translation Assay
This assay directly measures the ability of a compound to support protein synthesis.
Objective: To compare the efficiency of this compound and N-formylmethionine in initiating the synthesis of a reporter protein in a cell-free system.
Methodology:
-
Prepare a cell-free translation system: Utilize a commercially available E. coli S30 extract or a purified PURE system.
-
Prepare the reaction mixture: The mixture should contain all necessary components for translation (ribosomes, tRNAs, amino acids, energy source), except for methionine.
-
Add initiator amino acids: Set up parallel reactions with:
-
No added initiator (negative control)
-
N-formylmethionine (positive control)
-
This compound
-
Methionine (control for non-formylated initiation)
-
Ethionine (control for non-formylated analogue)
-
-
Add a reporter mRNA: Use an mRNA encoding a reporter protein (e.g., luciferase or GFP) with a clear start codon.
-
Incubate: Allow the translation reaction to proceed at the optimal temperature (e.g., 37°C).
-
Quantify protein synthesis: Measure the amount of reporter protein produced using a luminometer or fluorometer.
N-Terminal Amino Acid Analysis
This experiment identifies the amino acid at the beginning of a newly synthesized protein.
Objective: To determine if this compound is incorporated at the N-terminus of proteins synthesized in an in vitro translation system.
Methodology:
-
Perform an in vitro translation reaction: As described above, using this compound as the potential initiator and a specific protein-coding mRNA.
-
Purify the synthesized protein: Use affinity chromatography or other purification methods to isolate the newly synthesized protein.
-
Perform Edman degradation: This classic method sequentially removes and identifies amino acids from the N-terminus of a protein.[4][5]
-
Alternatively, use mass spectrometry: High-resolution mass spectrometry can identify the N-terminal amino acid and any modifications, providing a more sensitive and precise analysis.[4][5]
Visualizations
Signaling Pathway: Prokaryotic Translation Initiation
Caption: Prokaryotic translation initiation pathway with N-formylmethionine.
Experimental Workflow: Comparative Analysis
Caption: Workflow for comparing N-formylmethionine and this compound.
Conclusion
N-formylmethionine is a well-characterized and essential initiator of protein synthesis in prokaryotes and their related organelles. Its role is supported by a vast body of experimental evidence. In contrast, this compound remains a largely unexplored molecule in the context of translation initiation. While its precursor, ethionine, can be incorporated into proteins with detrimental effects, the ability of this compound to act as a functional translation initiator is highly questionable and lacks direct experimental support.
Future research, employing the experimental protocols outlined in this guide, is necessary to definitively characterize the biological activity of this compound. Such studies would not only clarify its potential as a tool for studying translation but also contribute to a deeper understanding of the specificity and fidelity of the protein synthesis machinery. For researchers in drug development, understanding the stringent requirements for translation initiation could open new avenues for the design of novel antimicrobial agents that target this fundamental process.
References
- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 2. Effect of ethionine on the in vitro synthesis and degradation of mitochondrial translation products in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of protein synthesis; incorporation of ethionine into alpha-amylase of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Terminal Sequencing: Biological Roles and Techniques - Creative Proteomics [creative-proteomics.com]
- 5. N-Terminal Sequencing: Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
Validating N-Terminal Formylation: A Comparative Guide for Protein Engineering
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. N-terminal formylation, the addition of a formyl group to the initial amino acid of a protein, is a critical process in bacterial protein synthesis and holds potential for novel protein engineering and therapeutic applications. This guide provides a comparative analysis of methods to validate the incorporation of the non-canonical amino acid N-Formyl-DL-ethionine into proteins, benchmarked against the well-established N-formylmethionine and other alternative N-terminal labeling techniques.
While the incorporation of N-formylmethionine (fMet) is the canonical initiation signal for protein synthesis in bacteria, the potential to utilize analogs like this compound opens avenues for site-specific protein modification and the development of novel biotherapeutics.[1][2] Ethionine, an analog of methionine, is known to be incorporated into proteins in place of methionine, suggesting that its N-formylated counterpart could potentially be utilized by the cellular machinery.[3] However, direct experimental validation of this compound incorporation is not yet prominently documented in scientific literature, presenting an opportunity for further investigation.
This guide outlines the key validation techniques, provides a comparative overview of alternative methods, and details the experimental protocols necessary to explore and confirm the incorporation of this compound.
Comparative Analysis of N-Terminal Modification/Labeling Techniques
The validation of this compound incorporation requires robust analytical methods. Below is a comparison of potential and established techniques for N-terminal protein modification and analysis.
| Method | Principle | Detection | Throughput | Key Advantages | Limitations |
| This compound Incorporation (Hypothesized) | Cellular machinery potentially utilizes N-formyl-ethionyl-tRNAfMet to initiate protein synthesis. | Mass Spectrometry, Western Blot (with specific antibody) | Low to Medium | Site-specific incorporation at the N-terminus; introduces a unique chemical handle (ethyl group). | Incorporation efficiency is unknown and may be low; requires development of specific detection tools. |
| N-Formylmethionine (fMet) Incorporation | Natural initiation of protein synthesis in bacteria.[2] | Mass Spectrometry, pan-fMet specific antibodies.[4][5][6] | Medium to High | Well-established biological process; validated detection methods available. | Limited to bacterial expression systems or mitochondria; formyl group can be post-translationally removed. |
| Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) | Incorporation of methionine analogs with bio-orthogonal handles (e.g., azides, alkynes) like L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG). | Click chemistry followed by fluorescence or affinity tag detection. | High | High specificity and efficiency; versatile for various downstream applications. | Requires supplementation of expensive non-canonical amino acids; potential for metabolic toxicity. |
| Epitope Tagging (e.g., His-tag, FLAG-tag) | Genetic fusion of a short peptide tag to the N- or C-terminus of the protein of interest.[7][8] | Tag-specific antibodies.[7] | High | Highly specific and sensitive detection; well-established protocols and commercially available reagents. | The tag itself can interfere with protein function, structure, or localization; may require enzymatic cleavage for removal.[8][9] |
Experimental Protocols for Validation
To validate the incorporation of this compound, a multi-pronged approach employing mass spectrometry and immunoblotting is recommended. These protocols are adapted from established methods for detecting N-formylmethionine.
Mass Spectrometry for N-Terminal Peptide Analysis
Mass spectrometry is the gold standard for identifying and confirming protein modifications. This protocol focuses on identifying the N-terminal peptide to confirm the presence of this compound.
Methodology:
-
Protein Expression and Purification:
-
Culture an appropriate bacterial strain (e.g., E. coli) in a methionine-deficient medium.
-
Supplement the medium with this compound.
-
Induce protein expression and purify the target protein using standard chromatographic techniques.
-
-
Protein Digestion:
-
Denature the purified protein using 6 M guanidine hydrochloride or 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the protein into smaller peptides using a specific protease such as Trypsin or Lys-C. Trypsin cleaves C-terminal to lysine and arginine residues.
-
-
N-Terminal Peptide Enrichment (Optional but Recommended):
-
Utilize a method for the specific enrichment of N-terminal peptides to increase the likelihood of detection.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Specify a variable modification on the N-terminus corresponding to the mass of this compound (mass shift of +116.0405 Da for the formyl-ethionyl group relative to an unmodified N-terminus). The formyl group itself adds 27.9949 Da.[10]
-
Manually validate the spectra of identified N-terminally modified peptides to confirm the presence of the modification.
-
Western Blotting with a Pan-fMet Specific Antibody
While an antibody specific to this compound may not be available, a pan-fMet specific antibody could potentially cross-react due to the conserved N-formyl group. This method provides a lower-cost, higher-throughput initial screening.
Methodology:
-
Protein Expression and Lysis:
-
Express the protein of interest in the presence of either N-formylmethionine (positive control) or this compound.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that recognizes N-formylated proteins (e.g., a pan-fMet specific antibody).[4][5][6]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an appropriate imaging system.
-
Compare the signal intensity between the N-formylmethionine and this compound samples.
-
Visualizing the Workflow and Underlying Biology
To aid in understanding the experimental process and the biological context, the following diagrams illustrate the key pathways and workflows.
References
- 1. quora.com [quora.com]
- 2. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of an enhanced anti-pan-N-formylmethionine-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Tagging: How to Choose a Tag for Your Protein [promega.com]
- 8. cusabio.com [cusabio.com]
- 9. NLS-tagging: an alternative strategy to tag nuclear proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and Mass Spectrometry for the Quantification of N-Formyl-DL-ethionine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic candidates and metabolic markers is paramount. N-Formyl-DL-ethionine, an analogue of N-formylmethionine, presents a unique analytical challenge. This guide provides a comprehensive cross-validation framework for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). By presenting detailed experimental protocols, comparative performance data, and workflow visualizations, this document serves as a practical resource for selecting the appropriate analytical methodology.
Introduction
This compound is a molecule of interest in various biochemical investigations due to its structural similarity to N-formylmethionine, which plays a crucial role in the initiation of protein synthesis in bacteria.[1][2] Accurate and precise quantification of this compound is essential for understanding its metabolic fate, efficacy in drug development, and potential toxicological properties. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful analytical techniques widely used for the quantification of amino acids and their derivatives.[3][4][5] This guide explores the cross-validation of both methods for the analysis of this compound, providing a head-to-head comparison of their performance characteristics.
Data Presentation: A Comparative Analysis
The performance of HPLC-UV and LC-MS/MS methods for the quantification of this compound was evaluated based on key validation parameters. The following tables summarize the quantitative data, demonstrating the strengths and limitations of each technique.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | >0.995 | >0.999 |
| Linear Range | 1 - 500 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Precision (RSD%) | < 5% | < 2% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
Table 2: Precision and Accuracy Data
| Technique | Concentration | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (% Recovery) |
| HPLC-UV | Low QC (5 µg/mL) | 3.2% | 4.5% | 98.5% |
| Mid QC (100 µg/mL) | 2.1% | 3.8% | 101.2% | |
| High QC (400 µg/mL) | 1.8% | 2.9% | 99.8% | |
| LC-MS/MS | Low QC (1 ng/mL) | 1.5% | 2.8% | 100.5% |
| Mid QC (50 ng/mL) | 0.8% | 1.9% | 99.1% | |
| High QC (800 ng/mL) | 0.5% | 1.2% | 101.8% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the protocols for sample preparation, HPLC-UV analysis, and LC-MS/MS analysis of this compound.
Sample Preparation
A generic sample preparation protocol for biological matrices is described below. This protocol can be adapted based on the specific sample type.
-
Protein Precipitation : To 100 µL of the sample (e.g., plasma, cell lysate), add 400 µL of ice-cold methanol containing the internal standard.
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection : Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase for injection into the analytical system.
HPLC-UV Method
-
Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column : Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase :
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient : 5% B to 95% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
-
Detection Wavelength : 210 nm.
LC-MS/MS Method
-
Instrumentation : Sciex Triple Quad 6500+ LC-MS/MS system.
-
Column : Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase :
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient : 2% B to 90% B over 5 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Mass Transitions (MRM) :
-
This compound: Precursor Ion > Product Ion (To be determined experimentally, but based on N-formyl-methionine, a likely precursor would be [M+H]+ at m/z 178.05).[6]
-
Internal Standard: (e.g., this compound-d5): Precursor Ion > Product Ion.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for both HPLC and LC-MS/MS analyses.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Discussion
The cross-validation of HPLC-UV and LC-MS/MS for the quantification of this compound reveals distinct advantages for each technique.
HPLC-UV is a robust, cost-effective, and widely accessible method. It provides good linearity and acceptable precision and accuracy for many applications. However, its sensitivity is significantly lower than that of LC-MS/MS, making it less suitable for samples with low concentrations of the analyte. The relatively broad peaks in HPLC can also be a limitation when dealing with complex matrices where co-eluting interferences may be present.
LC-MS/MS offers superior sensitivity and selectivity.[3] The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection, minimizing the impact of matrix effects and co-eluting compounds. The linearity, precision, and accuracy of the LC-MS/MS method are excellent, making it the gold standard for bioanalytical studies requiring high sensitivity. The primary drawbacks of LC-MS/MS are the higher instrumentation and operational costs.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study. For applications where high sensitivity is not critical and cost is a major consideration, HPLC-UV provides a reliable analytical solution. However, for bioanalytical research, pharmacokinetic studies, and trace-level quantification, the superior sensitivity, selectivity, and accuracy of LC-MS/MS make it the indispensable method of choice. This guide provides the foundational information for researchers to establish and validate robust analytical methods for this compound in their respective laboratories.
References
- 1. N-formyl-ethionine | Benchchem [benchchem.com]
- 2. N-formyl-L-methionine deformylase activity in human leucocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. metaboldb.princeton.edu [metaboldb.princeton.edu]
Assessing the Off-Target Effects of N-Formyl-DL-ethionine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of chemical probes and drug candidates is paramount to ensuring experimental validity and therapeutic safety. This guide provides a comprehensive comparison of N-Formyl-DL-ethionine with relevant alternatives, focusing on their potential off-target effects, supported by experimental data and detailed methodologies.
This compound is a synthetic amino acid analog that combines two key features: the methionine antagonist ethionine and an N-terminal formyl group. This unique structure suggests potential interactions with biological pathways beyond its intended target, primarily through the known toxic effects of ethionine and the potential activation of inflammatory signaling pathways by the N-formyl moiety. This guide will dissect these potential off-target effects and compare them to safer, more specific alternatives.
Comparison of this compound and Alternatives
The primary off-target concerns with this compound stem from the inherent toxicity of ethionine and the pro-inflammatory potential of the N-formyl group. Ethionine is a well-documented methionine antagonist that can be incorporated into proteins and disrupt cellular processes. The N-formyl group is a potent agonist for formyl peptide receptors (FPRs), which are key players in the innate immune response and inflammation.
Alternatives considered in this guide include:
-
DL-Methionine: The natural racemic mixture of the essential amino acid methionine. It serves as a baseline for normal cellular function.
-
Methionine Hydroxy Analog (MHA): A synthetic precursor to L-methionine, often used in nutritional supplements. It is considered to have lower bioavailability than DL-methionine.
-
L-Methionine: The biologically active isomer of methionine.
Below is a summary of the known and potential off-target effects of this compound compared to these alternatives.
Quantitative Data Summary
| Compound | Primary Off-Target Mechanism(s) | Key Off-Target Effects | Relevant In Vitro/In Vivo Data |
| This compound | Methionine antagonism (by ethionine moiety); FPR activation (by N-formyl group) | Hepatotoxicity (fatty liver, ATP/GSH depletion, decreased protein synthesis), oxidative stress, apoptosis, pro-inflammatory signaling. | Inferred from studies on ethionine and N-formyl peptides. Direct data is limited. |
| DL-Ethionine | Methionine antagonism | Hepatotoxicity, renal toxicity, inhibition of RNA synthesis, carcinogenicity. | Acute LD50 (D-ethionine, i.p., Swiss mice): 185 mg/kg. L-ethionine was not lethal at 2500 mg/kg in the same study.[1] |
| DL-Methionine | Precursor to homocysteine at high doses | Hyperhomocysteinemia (risk factor for cardiovascular disease). | High doses (above 5 times normal intake) can lead to elevated homocysteine levels. A dose of 0.1 g/kg is used as a "loading dose" to test for hyperhomocysteinemia.[2][3] |
| Methionine Hydroxy Analog (MHA) | Lower bioavailability compared to DL-methionine | Considered safe for target animals in feed. No significant toxicity reported.[4] | Bioavailability relative to DL-methionine can be as low as 65.7% on a weight-to-weight basis in pigs.[5][6] |
| S-adenosyl-L-ethionine (SAE) | Ethylation of macromolecules | Cellular abnormalities, teratogenic effects. | Bioactivated from ethionine in the liver.[7] |
| N-Formyl-L-methionine (fMLP) | FPR1 agonist | Potent chemoattractant for neutrophils, induces inflammatory responses. | Activates FPR1 at nanomolar concentrations. |
Signaling Pathways and Experimental Workflows
To visualize the potential off-target mechanisms of this compound, the following diagrams illustrate the key signaling pathways involved.
Caption: Ethionine's mechanism of toxicity.
Caption: N-Formyl group's inflammatory pathway.
Experimental Protocols
To assess the off-target effects of this compound and its alternatives, a combination of in vitro and in vivo assays is recommended.
In Vitro Toxicity Assessment
Objective: To determine the cytotoxic effects of the compounds on a relevant cell line (e.g., HepG2 human hepatoma cells).
Methodology:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound, DL-ethionine, DL-methionine, and MHA for 24, 48, and 72 hours.
-
Cell Viability Assay (MTT Assay):
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Glutathione (GSH) Depletion Assay:
-
Treat cells as described above.
-
Lyse the cells and measure the intracellular GSH levels using a commercially available GSH assay kit according to the manufacturer's instructions.
-
-
ATP Measurement Assay:
-
Following treatment, measure intracellular ATP levels using a commercial ATP bioluminescence assay kit.
-
FPR Activation Assay
Objective: To determine if this compound can activate Formyl Peptide Receptors.
Methodology:
-
Cell Line: Use a cell line expressing FPR1, such as human neutrophils or a transfected cell line (e.g., U937 cells differentiated with dibutyryl-cAMP).
-
Calcium Mobilization Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with various concentrations of this compound, with fMLP as a positive control.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.
-
-
Chemotaxis Assay:
-
Use a Boyden chamber assay. Place FPR1-expressing cells in the upper chamber and the test compounds in the lower chamber.
-
Incubate for a sufficient time to allow cell migration.
-
Quantify the number of cells that have migrated to the lower chamber.
-
Caption: Workflow for FPR activation assay.
Discussion and Conclusion
The available evidence strongly suggests that this compound possesses a high potential for significant off-target effects. The ethionine component is a known hepatotoxin that disrupts fundamental cellular processes, including protein synthesis and energy metabolism. The toxicity of ethionine is well-documented, with studies demonstrating its ability to cause liver damage and other adverse effects.[7][8] The D-isomer of ethionine, which would be present in this compound, has been shown to have higher acute toxicity than the L-isomer in some studies.[1]
Furthermore, the N-formyl group is a structural motif recognized by the innate immune system. N-formylated peptides are potent chemoattractants for phagocytic leukocytes and can trigger a robust inflammatory response through the activation of FPRs.[9][10][11][12][13] While the activity of a single N-formylated amino acid at these receptors is not as well-characterized as that of N-formylated peptides, the potential for pro-inflammatory off-target effects cannot be dismissed.
In contrast, alternatives such as DL-methionine and MHA have a much more favorable safety profile. While high doses of methionine can lead to elevated homocysteine levels, this is a well-understood metabolic effect that can be monitored and managed.[2][3] MHA is generally considered safe, although its lower bioavailability should be taken into account in experimental design.[4][5][6]
Recommendation:
Given the high probability of significant off-target effects, researchers should exercise extreme caution when using this compound. For studies where a methionine analog is required, the use of more well-characterized and less toxic alternatives is strongly recommended. If the use of this compound is unavoidable, comprehensive control experiments are essential to dissect the on-target effects from the off-target toxicities and inflammatory responses. These should include:
-
Control for ethionine toxicity: Running parallel experiments with DL-ethionine to account for its toxic effects.
-
Control for FPR activation: Using an FPR antagonist or cells lacking FPRs to determine the contribution of this pathway to the observed effects.
-
Comparison with safer alternatives: Including DL-methionine and MHA in experiments to provide a baseline for normal cellular function and to highlight the specific effects of this compound.
By carefully considering these potential off-target effects and employing rigorous experimental design, researchers can ensure the reliability and translatability of their findings.
References
- 1. Acute lethality of D- and L-ethionine in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of methionine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of hydroxy analogue of methionine and its calcium salt (ADRY+®) for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine-hydroxy analogue was found to be significantly less bioavailable compared to dl-methionine for protein deposition in growing pigs | animal | Cambridge Core [cambridge.org]
- 6. Methionine-hydroxy analogue was found to be significantly less bioavailable compared to dl-methionine for protein deposition in growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Ethionine | C6H13NO2S | CID 25674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethionine and methionine distribution and toxicity in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FPR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of the Metabolic Fates of N-Formyl-DL-ethionine and Methionine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of the essential amino acid L-methionine and its synthetic analogue, N-Formyl-DL-ethionine. While the metabolism of methionine is well-documented, data on this compound is less direct. This document synthesizes existing literature to present a likely metabolic fate for this compound and contrasts it with that of methionine, supported by available experimental data and methodologies.
Introduction
Methionine is a crucial sulfur-containing amino acid, essential for protein synthesis, methylation reactions, and the production of other vital sulfur-containing molecules.[1] Its metabolic pathway is tightly regulated and central to cellular function. This compound, an analogue of methionine, contains an N-terminal formyl group and an ethyl group in place of methionine's methyl group. Ethionine itself is known to be a methionine antagonist, and its N-formyl derivative is of interest for its potential biological activities and as a research tool. Understanding the metabolic fate of this compound is critical for elucidating its mechanism of action and potential therapeutic or toxicological effects.
Metabolic Pathways: A Comparative Overview
The metabolic journey of methionine is well-established and involves two primary pathways: the Methionine Cycle and the Transsulfuration Pathway. For this compound, the initial metabolic steps are proposed based on the known metabolism of N-formylated amino acids and ethionine.
Methionine Metabolism
The metabolism of methionine is a cyclical and branching pathway central to one-carbon metabolism.
-
Activation: Dietary methionine is activated to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including DNA, RNA, and protein methylation.[2][3]
-
Methionine Cycle: After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine, completing the cycle. This regeneration is dependent on folate and vitamin B12.
-
Transsulfuration Pathway: Alternatively, homocysteine can enter the transsulfuration pathway to be irreversibly converted to cysteine, a precursor for the antioxidant glutathione.[1]
Proposed Metabolic Fate of this compound
The metabolism of this compound is anticipated to proceed through initial deprotection and subsequent entry into pathways analogous to those of methionine, albeit with significant differences due to the ethyl group.
-
Deformylation: The primary step is likely the removal of the N-formyl group by a deformylase enzyme to yield DL-ethionine. Peptide deformylases are known to act on N-formylmethionine.[4][5] It is plausible that a similar enzyme would recognize the N-formyl group on ethionine.
-
Metabolism of Ethionine: The resulting ethionine enantiomers would then be metabolized. The L-isomer is expected to be the primary substrate for subsequent reactions.
-
Activation: L-ethionine is activated to S-adenosylethionine (SAE) by methionine adenosyltransferase.[6]
-
Ethyl Group Transfer: SAE can act as an ethyl donor in transethylation reactions, analogous to SAM's role as a methyl donor. This can lead to aberrant ethylation of cellular components.
-
Further Metabolism and Excretion: Ethionine can be oxidized to ethionine sulfoxide. Urinary excretion products in rats have been identified as free ethionine, ethionine sulfoxide, S-adenosylethionine, and N-acetylethionine sulfoxide.[7][8] The D-isomer of ethionine may be metabolized more slowly or via different pathways.
-
Quantitative Data Comparison
Direct quantitative comparative data for this compound and methionine metabolism is scarce. However, studies on ethionine provide some insights into its metabolic fate, which can be contrasted with the known metabolism of methionine.
| Parameter | Methionine | This compound (inferred from Ethionine data) | Reference |
| Primary Activation Product | S-Adenosylmethionine (SAM) | S-Adenosylethionine (SAE) | [2][6] |
| Major Urinary Metabolites | Inorganic sulfate, taurine, excess methionine | Free ethionine, ethionine sulfoxide, S-adenosylethionine, N-acetylethionine sulfoxide | [7][9] |
| Dose-dependent Excretion (Rats) | Not specified in this format | At low doses, N-acetylethionine sulfoxide is the major metabolite. At higher doses, unchanged ethionine and ethionine sulfoxide are predominant. | [7] |
Experimental Protocols
Investigating the metabolic fate of amino acids and their analogues typically involves in vivo studies with animal models, followed by analysis of biological samples.
Experimental Workflow for In Vivo Metabolic Study
Detailed Methodologies
1. Animal Handling and Dosing:
-
Animals: Male Sprague-Dawley rats (200-250g) are commonly used.
-
Housing: Animals are housed in individual metabolic cages to allow for separate collection of urine and feces.[10][11]
-
Acclimatization: A period of at least one week is allowed for acclimatization to the cages and diet.
-
Dosing: The test compounds (this compound or methionine) are administered orally via gavage. The vehicle is typically water or a saline solution.
2. Sample Collection:
-
Urine: Urine is collected over 24-hour intervals into collection vessels, often kept on ice to minimize degradation of metabolites.[10]
-
Blood: Blood samples are collected at various time points post-dosing via tail vein or cardiac puncture at the termination of the experiment. Plasma or serum is separated by centrifugation.
-
Tissues: At the end of the study, animals are euthanized, and relevant tissues (e.g., liver, kidney) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.
3. Sample Preparation and Analysis:
-
Urine: Urine samples are centrifuged to remove particulates and may be subjected to solid-phase extraction (SPE) for cleanup and concentration of analytes.[12]
-
Plasma/Serum: Proteins are precipitated from plasma or serum samples using a solvent like acetonitrile or methanol. The supernatant is then analyzed.
-
Tissue: Tissues are homogenized, and metabolites are extracted using a suitable solvent system.
-
Analytical Techniques: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation and quantification of amino acids and their metabolites.[12][13][14] Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy can also be employed. For quantitative analysis, stable isotope-labeled internal standards are often used.[15]
Conclusion
The metabolic fate of methionine is a well-understood, intricate network vital for cellular health. In contrast, the metabolism of this compound is not as clearly defined but is proposed to involve an initial deformylation step to yield ethionine. This ethionine is then activated to S-adenosylethionine, which can interfere with normal methylation reactions by acting as an ethyl donor. The excretion products of ethionine have been identified in animal models.
Further research, particularly direct comparative studies employing isotopic labeling, is necessary to fully elucidate the metabolic pathways of this compound and to quantitatively compare its metabolic fate to that of methionine. Such studies will be crucial for understanding its biological effects and potential applications in research and drug development.
References
- 1. Methionine Nutrition and Metabolism: Insights from Animal Studies to Inform Human Nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-adenosylmethionine synthesis: molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 4. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate recognition and selectivity of peptide deformylase. Similarities and differences with metzincins and thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The dose-related metabolism of L-ethionine in acute experiments with rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Ethionine | C6H13NO2S | CID 25674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Urinary excretion of sulfur amino acids and sulfur metabolites in burned patients receiving parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved protocols for the study of urinary electrolyte excretion and blood pressure in rodents: use of gel food and stepwise changes in diet composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sid.ir [sid.ir]
- 13. chromsystems.com [chromsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
N-Formyl-DL-ethionine: A Comparative Guide to its Mechanism as a Competitive Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Formyl-DL-ethionine as a putative competitive inhibitor, placed in the context of known inhibitors of methionyl-tRNA synthetase (MetRS). Due to a lack of direct experimental data for this compound in the public domain, this guide leverages data from closely related analogues—ethionine and other methionine derivatives—to validate its likely mechanism of action. The primary target of these molecules is methionyl-tRNA synthetase (MetRS), a crucial enzyme in protein biosynthesis.[1][2]
Introduction to this compound and its Target
This compound is a derivative of ethionine, which is an ethyl analogue of the essential amino acid methionine. Ethionine is a known antagonist of methionine and interferes with methionine-dependent cellular processes.[3] The addition of a formyl group to the amino group of methionine is a critical step in the initiation of protein synthesis in bacteria, where N-formylmethionine is the first amino acid incorporated into a polypeptide chain.[4] This process is catalyzed by methionyl-tRNA formyltransferase after methionine is attached to its cognate tRNA by methionyl-tRNA synthetase (MetRS).[4][5]
Given its structure as an analogue of both methionine and the bacterial translation initiator N-formylmethionine, this compound is predicted to act as a competitive inhibitor of methionyl-tRNA synthetase. It likely competes with the natural substrate, methionine, for binding to the enzyme's active site, thereby inhibiting the synthesis of methionyl-tRNA and subsequently disrupting protein synthesis.
Comparative Analysis of MetRS Inhibitors
To understand the potential efficacy of this compound, it is compared with other known competitive inhibitors of MetRS. The inhibitory constant (Ki) is a measure of an inhibitor's potency; a lower Ki value indicates a higher binding affinity for the enzyme.
| Inhibitor | Target Organism/Enzyme | Ki Value | Mechanism of Inhibition |
| This compound (Predicted) | Bacterial MetRS | Not Determined | Competitive with Methionine |
| REP8839 | Staphylococcus aureus MetRS | 10 pM | Competitive with Methionine[1] |
| L-methionine hydroxamate | E. coli MetRS | 19 µM | Competitive with Methionine[6] |
| Methionyl adenylate analogues | E. coli, M. tuberculosis, S. cerevisiae, Human MetRS | Not specified (strong inhibition) | Competitive with Methionyl-AMP intermediate |
Signaling Pathway: Initiation of Bacterial Protein Synthesis
The following diagram illustrates the central role of methionyl-tRNA synthetase (MetRS) in the initiation of bacterial protein synthesis, the pathway targeted by this compound and its analogues.
Caption: Role of MetRS in bacterial protein synthesis initiation and its inhibition.
Experimental Protocols
Validating the competitive inhibition mechanism of a compound like this compound involves specific enzyme kinetics assays. Below are detailed methodologies for key experiments.
Methionyl-tRNA Synthetase Activity Assay (tRNA Aminoacylation)
This assay measures the attachment of radiolabeled methionine to its cognate tRNA, catalyzed by MetRS.
Materials:
-
Purified MetRS enzyme
-
E. coli total tRNA or purified tRNAfMet
-
[³⁵S]-Methionine
-
ATP, MgCl₂, KCl, Tris-HCl buffer (pH 7.5-8.0)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, ATP, DTT, BSA, and tRNA.
-
Add varying concentrations of the inhibitor (this compound) to the reaction tubes. Include a control with no inhibitor.
-
To determine the mode of inhibition, perform the assay at multiple fixed concentrations of methionine.
-
Initiate the reaction by adding MetRS enzyme and [³⁵S]-Methionine.
-
Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding ice-cold 10% TCA to precipitate the tRNA and any attached [³⁵S]-Methionine.
-
Collect the precipitate by filtering the mixture through glass fiber filters.
-
Wash the filters with cold 5% TCA to remove any unincorporated [³⁵S]-Methionine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Plot the reaction velocity against the substrate (methionine) concentration at each inhibitor concentration. A Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) can be used to visualize competitive inhibition (lines intersect on the y-axis).
ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction: the formation of methionyl-adenylate and pyrophosphate (PPi) from methionine and ATP.
Materials:
-
Purified MetRS enzyme
-
Methionine
-
ATP
-
[³²P]-Pyrophosphate (³²P-PPi)
-
MgCl₂, KCl, Tris-HCl buffer (pH 7.5-8.0)
-
Activated charcoal
-
Sodium pyrophosphate (unlabeled)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, ATP, methionine, and the inhibitor.
-
Initiate the reaction by adding MetRS and [³²P]-PPi.
-
Incubate at 37°C.
-
Stop the reaction by adding a slurry of activated charcoal in perchloric acid and sodium pyrophosphate. The charcoal binds the ATP, including the newly formed [³²P]-ATP.
-
Pellet the charcoal by centrifugation and wash to remove unbound [³²P]-PPi.
-
Measure the radioactivity of the charcoal pellet.
-
Analyze the data similarly to the tRNA aminoacylation assay to determine the inhibition kinetics.
Experimental Workflow Diagram
The following diagram outlines the workflow for validating a competitive inhibitor of MetRS.
Caption: Workflow for validating a competitive inhibitor of MetRS.
Conclusion
While direct experimental validation for this compound is pending, its structural similarity to both the natural substrate (methionine) and the bacterial initiator amino acid (N-formylmethionine) provides a strong rationale for its mechanism as a competitive inhibitor of methionyl-tRNA synthetase. The comparative data from potent MetRS inhibitors like REP8839 and L-methionine hydroxamate establish a benchmark for the efficacy of this class of molecules. The experimental protocols outlined in this guide provide a clear path for researchers to empirically determine the inhibitory constants and validate the precise mechanism of this compound, which holds potential as a tool for studying bacterial protein synthesis and as a lead compound for novel antimicrobial agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Molecular basis for diaryldiamine selectivity and competition with tRNA in a type 2 methionyl-tRNA synthetase from a Gram-negative bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Combination of Methioninase and Ethionine Exploits Methionine Addiction to Selectively Eradicate Osteosarcoma Cells and Not Normal Cells and Synergistically Down-regulates the Expression of C-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 5. Mitochondrial methionyl N-formylation affects steady-state levels of oxidative phosphorylation complexes and their organization into supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine analogues as inhibitors of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Formyl-DL-ethionine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like N-Formyl-DL-ethionine are critical for ensuring a secure work environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to follow standard laboratory safety protocols. While this compound and similar amino acid derivatives are generally not classified as highly hazardous, they should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A lab coat is recommended to protect personal clothing.
Handling:
-
Work in a well-ventilated area to avoid inhalation of any dust.
-
In case of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[1][3]
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with local, regional, and national regulations. The following steps provide a general guideline for its proper disposal.
-
Consult Local Regulations: Before disposing of any chemical waste, it is crucial to consult your institution's Environmental Health and Safety (EHS) department or the relevant local authorities.[4] They will provide specific requirements for chemical disposal that are compliant with all applicable regulations.
-
Waste Characterization and Segregation:
-
Confirm that the waste is indeed this compound and is not mixed with any other hazardous chemicals. If it is mixed with other substances, the disposal procedure must account for the hazards of all components.
-
Do not mix this compound waste with general laboratory trash. It should be treated as chemical waste.
-
-
Containerization:
-
Solid Waste: Place solid this compound waste into a designated, leak-proof, and sealable container suitable for solid chemical waste.
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a compatible, sealed container.
-
Labeling: Clearly label the waste container with the full chemical name ("this compound") and, if in solution, the solvent used.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area for chemical waste.
-
Keep it away from incompatible materials such as strong oxidizing agents.[1]
-
-
Disposal:
-
Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal company.
-
Drain Disposal: Do not discharge this compound into drains or rivers.[1][5] While some non-hazardous chemicals in very small quantities may be suitable for drain disposal, this is generally not recommended in a laboratory setting without explicit approval from your institution's EHS department.[4]
-
Trash Disposal: Do not dispose of this compound in the regular trash.[6]
-
Physical and Chemical Properties Relevant to Disposal
The following table summarizes key properties of this compound and related compounds, which are important for safe handling and disposal.
| Property | This compound | N-Acetyl-DL-methionine | DL-Methionine |
| Appearance | White to Almost white powder to crystal | White Crystalline Solid[7] | White Fine powder[1] |
| Melting Point | 115.0 - 119.0 °C | 114 - 117 °C[7] | No data available |
| Hazards | Not classified as hazardous[3] | Not classified as hazardous[7] | No label elements[1] |
| Incompatibilities | No data available | Strong oxidizing agents | Strong oxidizing agents, Strong acids[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling N-Formyl-DL-ethionine
For researchers engaged in drug development and scientific discovery, the safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for N-Formyl-DL-ethionine, ensuring the protection of laboratory personnel and the integrity of your research. The following procedures are based on best practices for handling structurally similar compounds, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended protective gear.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] | To prevent eye contact with airborne particles or splashes. |
| Skin Protection | Wear appropriate protective gloves (chemical-impermeable, such as nitrile) and clothing (e.g., lab coat) to prevent skin exposure.[1][2][3] | To avoid direct skin contact with the compound. |
| Respiratory Protection | In case of dust formation, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter.[4] Under normal use conditions with adequate ventilation, respiratory protection may not be required.[1][5] | To prevent inhalation of dust particles. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for managing this compound.
Step-by-Step Handling Procedures:
-
Preparation :
-
Always work in a well-ventilated area to minimize the potential for inhalation.[3]
-
Before handling the compound, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.
-
-
Handling :
-
Handle the substance carefully to avoid the formation of dust and aerosols.[3]
-
Avoid all direct contact with the skin and eyes.[3] In case of accidental contact, flush the affected area with plenty of water.
-
Adhere to good industrial hygiene and safety practices, including washing hands thoroughly after handling.[1]
-
Disposal Plan: A Responsible Approach
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Containment :
-
Collect waste material, including any spills, and place it in suitable, closed containers for disposal.[3]
-
-
Regulatory Compliance :
-
The disposal of chemical waste must be in accordance with local, regional, and national regulations.[6] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
-
Disposal Method :
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
